Saterinone hydrochloride
Description
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Properties
Molecular Formula |
C27H31ClN4O4 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C27H30N4O4.ClH/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2;/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33);1H |
InChI Key |
AEYSWSQOLMUVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Saterinone Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone hydrochloride is a potent inotropic and vasodilatory agent that has been investigated for the management of severe chronic heart failure. Its therapeutic effects stem from a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE3) and blockade of alpha-1 adrenergic receptors. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of saterinone, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual Approach
This compound exerts its cardiovascular effects through two primary, synergistic mechanisms:
-
Phosphodiesterase III (PDE3) Inhibition: Saterinone is a potent inhibitor of the PDE3 enzyme, which is predominantly found in cardiac and vascular smooth muscle. PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. By inhibiting PDE3, saterinone leads to an accumulation of intracellular cAMP.[1][2]
-
Alpha-1 Adrenergic Receptor Blockade: Saterinone also acts as an antagonist at alpha-1 adrenergic receptors, which are located on vascular smooth muscle.[1] These receptors are typically activated by norepinephrine, leading to vasoconstriction. By blocking these receptors, saterinone promotes vasodilation.
This dual action results in a combined positive inotropic effect on the heart and a reduction in both preload and afterload, making it an effective agent in the treatment of heart failure.[3]
Signaling Pathways
The dual mechanism of saterinone triggers distinct but complementary signaling cascades in cardiac and vascular smooth muscle cells.
Cardiac Myocyte Signaling
In cardiac myocytes, the inhibition of PDE3 by saterinone leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility and calcium handling.
Vascular Smooth Muscle Cell Signaling
In vascular smooth muscle cells, saterinone's effects are twofold. The inhibition of PDE3 increases cAMP, which leads to the activation of PKA. PKA then phosphorylates targets that promote relaxation. Concurrently, the blockade of alpha-1 adrenergic receptors prevents norepinephrine-induced vasoconstriction.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity.
Table 1: Phosphodiesterase Inhibition
| PDE Isoenzyme | IC50 (µmol/L) | Source Tissue |
| PDE I | 37.3 | Failing Human Myocardium |
| PDE II | 51.4 | Failing Human Myocardium |
| PDE III | 0.02 | Failing Human Myocardium |
| PDE IV | 0.03 | Failing Human Myocardium |
Data from reference[2].
Table 2: Alpha-1 Adrenoceptor Antagonism
| Parameter | Value | Tissue/Model |
| pA2 | 8.46 ± 0.12 | Guinea Pig Vasculature |
Data from reference[1].
Table 3: Inotropic Effect
| Parameter | Value | Tissue/Model |
| EC50 | 3.2 x 10-6 mol/L | Isolated Guinea Pig Papillary Muscle |
Data from reference[1].
Table 4: Hemodynamic Effects in Patients with Chronic Heart Failure
| Parameter | Maximal Change |
| Cardiac Index | +56.6% |
| Systemic Vascular Resistance | -39.9% |
| Pulmonary Capillary Wedge Pressure | -46.9% |
| Mean Systemic Blood Pressure | -17.3% |
| Heart Rate | +28.4% |
Data from a study involving intravenous infusion of saterinone at 1.5 µg/kg per min for 24 hours.[4]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Phosphodiesterase Isoenzyme Inhibition Assay
Protocol:
-
Tissue Preparation: Ventricular tissue from failing human hearts or porcine hearts is obtained and homogenized in a suitable buffer.
-
Isoenzyme Separation: The phosphodiesterase isoenzymes are separated from the tissue homogenate using DEAE-sepharose anion exchange chromatography.[2]
-
Inhibition Assay:
-
The activity of each isolated PDE isoenzyme is assayed in the presence of varying concentrations of this compound.
-
The reaction mixture typically contains the enzyme fraction, a buffer (e.g., Tris-HCl), MgCl₂, and [³H]cAMP as the substrate.
-
The reaction is incubated at 37°C and then terminated.
-
-
Product Quantification: The product of the reaction, [³H]AMP, is separated from the unreacted [³H]cAMP, often using chromatography or precipitation methods. The amount of [³H]AMP is then quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each saterinone concentration is calculated, and the IC50 value (the concentration of saterinone that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.
Alpha-1 Adrenoceptor Binding Assay
Protocol:
-
Membrane Preparation: A tissue rich in alpha-1 adrenoceptors (e.g., rat heart) is homogenized, and the cell membranes are isolated by differential centrifugation.[5][6][7]
-
Binding Assay:
-
The isolated membranes are incubated with a radiolabeled alpha-1 adrenoceptor antagonist, such as [³H]prazosin, in the presence of varying concentrations of this compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding. The pA2 value, a measure of the antagonist's potency, is then calculated from the competition binding data using the Cheng-Prusoff equation or Schild analysis.[8]
In Vitro Assessment of Inotropic and Vasodilatory Effects
Inotropic Effect (Isolated Papillary Muscle):
-
Tissue Preparation: Papillary muscles are dissected from the hearts of experimental animals (e.g., guinea pigs).[9][10][11][12]
-
Experimental Setup: The muscle is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature, and gassed with a mixture of O₂ and CO₂. One end of the muscle is fixed, and the other is connected to a force transducer.
-
Stimulation and Recording: The muscle is electrically stimulated at a constant frequency, and the isometric contractile force is recorded.
-
Drug Application: After a stabilization period, cumulative concentrations of this compound are added to the organ bath, and the changes in contractile force are recorded.
-
Data Analysis: The concentration-response curve is constructed, and the EC50 value is determined.
Vasodilatory Effect (Isolated Aortic Rings):
-
Tissue Preparation: The thoracic aorta is excised from an experimental animal (e.g., rat), and rings of a specific width are prepared.[13]
-
Experimental Setup: The aortic rings are mounted in an organ bath under a resting tension, and changes in isometric tension are recorded.
-
Contraction Induction: The rings are pre-contracted with an alpha-1 adrenergic agonist, such as phenylephrine.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and a concentration-response curve is generated.
Conclusion
This compound's mechanism of action is characterized by a unique combination of PDE3 inhibition and alpha-1 adrenergic blockade. This dual functionality provides a powerful therapeutic approach for heart failure by simultaneously enhancing myocardial contractility and reducing vascular resistance. The in-depth understanding of its molecular and cellular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued exploration of its therapeutic potential and the development of next-generation cardiovascular drugs.
References
- 1. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of saterinone and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and hemodynamic effects of the phosphodiesterase III inhibitor saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inotropic effects of amrinone and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contractility detection of isolated mouse papillary muscle using myotronic Myostation‐Intact device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contractility detection of isolated mouse papillary muscle using myotronic Myostation-Intact device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. article.imrpress.com [article.imrpress.com]
An In-Depth Technical Guide to Saterinone Hydrochloride: A Dual-Action PDE III Inhibitor and Alpha-1 Adrenergic Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone hydrochloride is a novel cardiovascular agent characterized by a unique dual mechanism of action: phosphodiesterase III (PDE III) inhibition and alpha-1 adrenergic receptor blockade. This dual functionality confers both positive inotropic and vasodilatory effects, positioning it as a compound of interest for the management of conditions such as congestive heart failure. This technical guide provides a comprehensive overview of Saterinone's pharmacological properties, including its mechanism of action, in vitro and in vivo efficacy, and key experimental data. Detailed experimental protocols for the characterization of this and similar compounds are provided, alongside visual representations of the core signaling pathways to facilitate a deeper understanding of its molecular interactions.
Introduction
The therapeutic strategy for managing cardiovascular diseases often involves modulating cardiac contractility and vascular tone. This compound distinguishes itself by concurrently targeting two critical pathways that regulate these physiological processes. As a PDE III inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, leading to increased intracellular calcium levels and enhanced contractility, as well as promoting vasodilation. Simultaneously, its activity as an alpha-1 adrenergic antagonist counteracts the vasoconstrictive effects of catecholamines, further contributing to a reduction in peripheral vascular resistance. This guide will delve into the technical details of Saterinone's pharmacology, offering valuable insights for researchers and drug development professionals in the cardiovascular field.
Mechanism of Action
Saterinone's cardiovascular effects stem from its ability to interact with two distinct molecular targets:
-
Phosphodiesterase III (PDE III) Inhibition: PDE III is an enzyme responsible for the hydrolysis of cAMP. By inhibiting PDE III, Saterinone increases the intracellular concentration of cAMP. In cardiac myocytes, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle cells, increased cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light chain kinase (MLCK), resulting in vasodilation.
-
Alpha-1 Adrenergic Receptor Blockade: Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to vasoconstriction. Saterinone acts as a competitive antagonist at these receptors, blocking the pressor effects of endogenous catecholamines and promoting vasodilation, thereby reducing both preload and afterload on the heart.
Signaling Pathways
To visually represent the molecular mechanisms of Saterinone, the following diagrams illustrate the PDE III and alpha-1 adrenergic signaling pathways.
Saterinone Hydrochloride: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone hydrochloride is a novel cardiovascular agent characterized by a dual mechanism of action: selective phosphodiesterase III (PDE III) inhibition and competitive alpha-1 adrenergic receptor blockade.[1][2] This unique pharmacological profile confers both positive inotropic and vasodilatory effects, making it a subject of interest in the management of heart failure. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, hemodynamic effects, and a summary of key experimental findings. The information is presented to support further research and development efforts in the field of cardiovascular therapeutics.
Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate two critical signaling pathways involved in cardiovascular function:
-
Phosphodiesterase III (PDE III) Inhibition: Saterinone is a potent inhibitor of phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE III, Saterinone increases intracellular cAMP levels in cardiac and vascular smooth muscle cells.[3] In the heart, elevated cAMP enhances calcium influx, leading to a positive inotropic effect (increased contractility). In vascular smooth muscle, increased cAMP promotes relaxation, resulting in vasodilation.[5]
-
Alpha-1 Adrenergic Receptor Blockade: Saterinone acts as a competitive antagonist at alpha-1 adrenergic receptors.[3][6] These receptors, upon stimulation by catecholamines like norepinephrine, mediate vasoconstriction. By blocking these receptors, Saterinone attenuates the vasoconstrictive effects of the sympathetic nervous system, contributing to its overall vasodilatory action and a reduction in both preload and afterload on the heart.[1][6]
Signaling Pathway of this compound
Caption: Dual mechanism of Saterinone in cardiovascular cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound.
Table 1: Hemodynamic Effects of Intravenous Saterinone in Patients with Chronic Heart Failure
| Parameter | Change from Baseline | p-value | Study Population | Reference |
| Systemic Vascular Resistance (SVR) | ↓ 37% | < 0.001 | 12 patients with severe CHF | [2] |
| Systemic Vascular Resistance (SVR) | ↓ 39.9% (maximal) | - | 12 male patients with severe CHF | [7][8] |
| Mean Pulmonary Artery Pressure (PAPm) | ↓ 24% | < 0.05 | 12 patients with severe CHF | [2] |
| Mean Pulmonary Artery Pressure (PAPm) | ↓ 38.4% (maximal) | - | 12 male patients with severe CHF | [7][8] |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 35% | < 0.05 | 12 patients with severe CHF | [2] |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 46.9% (maximal) | - | 12 male patients with severe CHF | [7][8] |
| End-Systolic Volume (ESV) | ↓ 27% | < 0.01 | 12 patients with severe CHF | [2] |
| Cardiac Index (CI) | ↑ 32% | < 0.05 | 12 patients with severe CHF | [2] |
| Cardiac Index (CI) | ↑ 56.6% (maximal) | - | 12 male patients with severe CHF | [7][8] |
| Ejection Fraction (EF) | ↑ 45% | < 0.05 | 12 patients with severe CHF | [2] |
| Heart Rate | ↑ 28.4% (maximal) | - | 12 male patients with severe CHF | [7][8] |
| Mean Systemic Blood Pressure | ↓ 17.3% (maximal) | - | 12 male patients with severe CHF | [7][8] |
| Right Atrial Pressure | ↓ 74.2% (maximal) | - | 12 male patients with severe CHF | [7][8] |
| Pulmonary Vascular Resistance | ↓ 71.8% (maximal) | - | 12 male patients with severe CHF | [7][8] |
Table 2: In Vitro Pharmacological Parameters of Saterinone
| Parameter | Value | Species/Tissue | Reference |
| PDE III Inhibition (IC50) | 0.02 µmol/l | Failing human myocardium | [4] |
| PDE IV Inhibition (IC50) | 0.03 µmol/l | Failing human myocardium | [4] |
| PDE I Inhibition (IC50) | 37.3 µmol/l | Failing human myocardium | [4] |
| PDE II Inhibition (IC50) | 51.4 µmol/l | Failing human myocardium | [4] |
| Alpha-1 Adrenoceptor Antagonism (pA2) | 8.46 ± 0.12 | Guinea pig vasculature | [3] |
| Positive Inotropic Effect (EC50) | 3.2 x 10⁻⁶ mol/l | Guinea pig isolated papillary muscle | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies employed in key studies of this compound.
Human Hemodynamic Studies
-
Study Design: The studies were typically randomized, double-blind, and placebo-controlled.[1][2]
-
Patient Population: Patients with moderate to severe chronic heart failure (CHF), often classified by New York Heart Association (NYHA) functional class, were enrolled.[1][2][7][8]
-
Drug Administration: this compound was administered as a continuous intravenous infusion over a specified period (e.g., 3 hours or 24 hours).[2][7][8] The dosage was weight-adjusted (e.g., 2 µg/kg/min or 1.5 µg/kg/min).[2][7][8]
-
Hemodynamic Measurements:
-
Invasive Monitoring: Right-heart catheterization using a Swan-Ganz catheter was performed to measure pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (thermodilution method).[1][2] Intra-arterial catheters were used for continuous blood pressure monitoring.[2]
-
Non-Invasive Monitoring: Two-dimensional (2D) echocardiography was utilized to assess left ventricular end-systolic volume (ESV), end-diastolic volume (EDV), and ejection fraction (EF).[2]
-
-
Data Analysis: Hemodynamic parameters were recorded at baseline and at multiple time points during and after the infusion.[2] Statistical significance was determined using appropriate tests, with p-values < 0.05 considered significant.[1][2]
Workflow for Human Hemodynamic Studies
Caption: Workflow of a typical clinical trial for Saterinone.
In Vitro Pharmacology
-
Phosphodiesterase (PDE) Inhibition Assay:
-
Tissue Preparation: Myocardial tissue from failing human hearts or animal models (e.g., guinea pig ventricles) was homogenized.[3][4]
-
Isoenzyme Separation: PDE isoenzymes were separated using techniques like DEAE-sepharose anion exchange chromatography.[4]
-
Enzyme Activity Measurement: The inhibitory effect of Saterinone on the activity of different PDE isoenzymes was determined by measuring the hydrolysis of radiolabeled cAMP or cGMP. The concentration of Saterinone that produced 50% inhibition of enzyme activity was determined as the IC50 value.[4]
-
-
Alpha-1 Adrenoceptor Blockade Assay (pA2 Determination):
-
Isolated Tissue Preparation: Vascular tissues, such as guinea pig aorta, were mounted in organ baths.[3]
-
Agonist-Induced Contraction: Concentration-response curves to an alpha-1 adrenergic agonist (e.g., phenylephrine) were generated to establish a baseline contractile response.[6]
-
Antagonist Incubation: The tissues were then incubated with increasing concentrations of Saterinone.
-
Schild Plot Analysis: The rightward shift in the agonist concentration-response curve caused by Saterinone was used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A pA2 value is a measure of the antagonist's affinity for the receptor.[3]
-
In Vivo Animal Studies
-
Animal Models: A variety of small laboratory animals were used, including pithed guinea pigs, conscious rabbits, anesthetized cats, and spontaneously hypertensive rats.[6]
-
Pharmacological Assessments:
-
Inotropic Effects: In pithed guinea pigs, the direct inotropic effect of Saterinone was measured without the influence of heart rate changes.[6] In conscious rabbits, the increase in left ventricular dP/dtmax was used as an indicator of positive inotropy.[6]
-
Vasodilatory and Alpha-1 Blocking Effects: In conscious rabbits, the reduction in arterial blood pressure and the antagonism of the pressor effects of phenylephrine were assessed.[6] In anesthetized cats, the reduction in femoral perfusion pressure and systemic blood pressure was measured.[6]
-
-
Drug Administration: Saterinone was administered intravenously or orally, depending on the study's objective.[6]
Summary and Future Directions
This compound is a potent cardiovascular agent with a well-defined dual mechanism of action that translates into beneficial hemodynamic effects in the setting of heart failure. The quantitative data from both clinical and preclinical studies demonstrate its ability to improve cardiac function and reduce vascular resistance. The experimental protocols outlined in this guide provide a foundation for future research aimed at further elucidating the therapeutic potential and safety profile of Saterinone and similar dual-action compounds. Further studies are warranted to explore the long-term efficacy and safety of Saterinone in a larger patient population and to investigate its potential in other cardiovascular conditions. The unique combination of inotropic and vasodilatory properties continues to make it an interesting agent for drug development professionals.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. promega.com [promega.com]
- 3. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 4. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
- 8. abcam.com [abcam.com]
Saterinone Hydrochloride: A Technical Whitepaper on its Positive Inotropic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone hydrochloride is a novel cardiotonic agent distinguished by a dual pharmacological mechanism. It functions as both a selective phosphodiesterase III (PDE3) inhibitor and an alpha-1 adrenoceptor antagonist. This combination of activities results in positive inotropic effects, enhancing cardiac contractility, and vasodilatory effects, reducing both preload and afterload. This unique profile has positioned saterinone as a compound of interest for the management of acute and severe chronic heart failure. This technical document provides a comprehensive overview of the core positive inotropic and hemodynamic effects of saterinone, presenting quantitative data from pivotal preclinical and clinical studies, detailed experimental protocols for its pharmacological characterization, and visual representations of its molecular signaling pathways and associated experimental workflows.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables consolidate key data to facilitate comparison and analysis.
Table 1: In Vitro Pharmacological Profile of this compound
This table summarizes the potency of saterinone in inhibiting various phosphodiesterase isoenzymes and its functional effects on cardiac muscle and vasculature.
| Parameter | Species/Tissue | Value | Reference |
| PDE3 Inhibition (IC50) | Failing Human Myocardium | 0.02 µmol/L | [1] |
| PDE4 Inhibition (IC50) | Failing Human Myocardium | 0.03 µmol/L | [1] |
| PDE1 Inhibition (IC50) | Failing Human Myocardium | 37.3 µmol/L | [1] |
| PDE2 Inhibition (IC50) | Failing Human Myocardium | 51.4 µmol/L | [1] |
| Positive Inotropic Effect (EC50) | Guinea Pig Papillary Muscle | 3.2 x 10⁻⁶ mol/L | [2] |
| Alpha-1 Adrenoceptor Antagonism (pA2) | Guinea Pig Vasculature | 8.46 ± 0.12 | [2] |
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Heart Failure
This table presents the significant hemodynamic changes observed in clinical trials involving patients with severe heart failure following the administration of saterinone.
| Hemodynamic Parameter | Change from Baseline | Study Population | Infusion Protocol | Reference |
| Cardiac Index (CI) | +102% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |
| +56.6% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |
| +32% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] | |
| Stroke Volume (SV) / Stroke Volume Index (SVI) | +97% (SV) | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |
| +48.9% (SVI) | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |
| Systemic Vascular Resistance (SVR) | -54% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |
| -39.9% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |
| -37% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] | |
| Pulmonary Capillary Wedge Pressure (PCWP) | -46% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |
| -46.9% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |
| -35% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] | |
| Mean Pulmonary Artery Pressure (PAPm) | -38% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |
| -38.4% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |
| -24% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] | |
| Right Atrial Pressure (RAP) | -51% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |
| -74.2% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |
| Heart Rate (HR) | +6% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |
| +28.4% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |
| Mean Systemic Blood Pressure | -9% | 12 patients with idiopathic congestive cardiomyopathy (NYHA III) | Dose-response | [3] |
| -17.3% | 12 male patients with severe chronic heart failure | 1.5 µg/kg/min for 24 hours | [4] | |
| Ejection Fraction (EF) | +45% | 12 patients with severe congestive heart failure | 2 µg/kg/min for 3 hours | [5] |
Signaling Pathways and Mechanism of Action
Saterinone's therapeutic effects are rooted in its ability to modulate two distinct signaling cascades simultaneously: one within cardiac myocytes to increase contractility and another in vascular smooth muscle cells to promote vasodilation.
Caption: Saterinone's dual mechanism in cardiomyocytes and vascular smooth muscle.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments used to characterize the pharmacological properties of saterinone.
In Vitro Assessment of Positive Inotropy in Isolated Papillary Muscle
This protocol is essential for determining the direct effects of a compound on myocardial contractility.
-
Objective: To measure the dose-dependent inotropic effect of saterinone on isolated cardiac muscle.
-
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isolated organ bath system with force-displacement transducer, electrical field stimulator, and temperature control.
-
Dissection tools and microscope.
-
This compound stock solutions.
-
-
Procedure:
-
Tissue Preparation: A small mammal (e.g., guinea pig) is humanely euthanized. The heart is rapidly excised and placed in chilled Krebs-Henseleit solution. The left anterior papillary muscle is carefully dissected.
-
Mounting: The muscle is mounted vertically in the organ bath, with one end attached to a fixed hook and the other to a sensitive force transducer.
-
Equilibration: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) and stretched to the length that produces maximal twitch force (Lmax). The preparation is allowed to equilibrate for 60-90 minutes, with the bathing solution changed every 15-20 minutes.
-
Compound Administration: After a stable baseline is achieved, saterinone is added to the bath in a cumulative, stepwise manner, allowing the response to each concentration to reach a steady state.
-
Data Analysis: The change in the force of contraction is recorded. A concentration-response curve is generated, and the EC50 (the concentration producing 50% of the maximal effect) is calculated.
-
Phosphodiesterase (PDE) Activity and Inhibition Assay
This radioassay is a standard method for determining the inhibitory activity of compounds against specific PDE isoenzymes.
-
Objective: To determine the IC50 value of saterinone for PDE3.
-
Materials:
-
Source of PDE3 enzyme (e.g., homogenized human cardiac tissue).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).
-
[³H]-cAMP (radiolabeled substrate).
-
Snake venom (from Ophiophagus hannah), 10 mg/ml stock.
-
Dowex anion-exchange resin.
-
This compound solutions.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Reaction Incubation: The reaction is set up in tubes containing assay buffer, the PDE enzyme source, and varying concentrations of saterinone (or vehicle).
-
Reaction Initiation: The reaction is started by the addition of [³H]-cAMP and incubated at 30°C for a predetermined time (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by heating the tubes to 100°C for 2 minutes, which denatures the enzyme.
-
Nucleotide Conversion: After cooling, snake venom is added to each tube to hydrolyze the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation: The reaction mixture is passed through a Dowex anion-exchange column. The charged [³H]-cAMP is retained by the resin, while the uncharged [³H]-adenosine is eluted.
-
Quantification: The eluate is collected, mixed with scintillation fluid, and the radioactivity is measured.
-
Data Analysis: The amount of hydrolyzed cAMP is calculated for each saterinone concentration. A dose-response curve is plotted to determine the IC50 value.
-
Clinical Hemodynamic Assessment via Right Heart Catheterization
This protocol describes the standard clinical procedure for assessing the in vivo hemodynamic effects of a drug like saterinone.
-
Objective: To measure the effects of saterinone on cardiac output, intracardiac pressures, and vascular resistance in patients with heart failure.
-
Equipment:
-
Swan-Ganz thermodilution pulmonary artery catheter.
-
Hemodynamic monitoring system with pressure transducers.
-
Intravenous infusion pumps.
-
-
Procedure:
-
Catheter Placement: A Swan-Ganz catheter is inserted percutaneously into a central vein (e.g., internal jugular) and advanced through the right side of the heart into the pulmonary artery under pressure waveform guidance.
-
Baseline Measurements: Once the catheter is correctly positioned, a comprehensive set of baseline hemodynamic parameters is recorded, including right atrial pressure (RAP), pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO) via thermodilution. Systemic arterial pressure is also monitored.
-
Drug Administration: An intravenous infusion of saterinone is initiated at a specified rate (e.g., 1.5-2.0 µg/kg/min).
-
Continuous Monitoring: Hemodynamic parameters are measured repeatedly at set intervals during the infusion to assess the onset, peak, and duration of the drug's effects.
-
Data Calculation and Analysis: Key parameters such as cardiac index (CI), systemic vascular resistance (SVR), and pulmonary vascular resistance (PVR) are calculated from the measured values. Statistical analysis is performed to evaluate the significance of the changes from baseline.
-
Mandatory Visualizations: Experimental Workflows
The following diagrams provide a visual representation of the logical flow of the key experimental protocols.
References
- 1. wiki.bayareastructuralheart.com [wiki.bayareastructuralheart.com]
- 2. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Saterinone Hydrochloride: A Technical Guide to its Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone hydrochloride is a dual-action ino-vasodilator agent that has been investigated for the management of heart failure. Its vasodilatory effects are a key component of its therapeutic profile, contributing to reductions in both preload and afterload. This technical guide provides an in-depth overview of the vasodilatory properties of saterinone, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound is a pyridone derivative that exhibits both positive inotropic and vasodilatory effects.[1][2] Its unique pharmacological profile stems from a dual mechanism of action: inhibition of phosphodiesterase III (PDE III) and blockade of alpha-1 adrenergic receptors.[1][3] This combination allows for an increase in cardiac contractility while simultaneously reducing peripheral vascular resistance, making it a potentially valuable agent in the treatment of congestive heart failure.[2][4] This guide will focus specifically on the vasodilatory characteristics of saterinone, providing a detailed examination of the underlying molecular pathways and a summary of the quantitative data from key preclinical and clinical studies.
Mechanism of Action
Saterinone's vasodilatory action is multifactorial, primarily driven by two distinct signaling pathways in vascular smooth muscle cells (VSMCs):
-
Alpha-1 Adrenergic Receptor Blockade: Saterinone is a potent antagonist at vascular alpha-1 adrenoceptors.[3] These receptors are typically activated by norepinephrine, leading to vasoconstriction. By blocking these receptors, saterinone prevents this vasoconstrictive signaling cascade, resulting in vasodilation.[3]
-
Phosphodiesterase III (PDE III) Inhibition: Saterinone inhibits the PDE III enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in VSMCs.[1][3] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.[5] This includes the inhibition of myosin light chain kinase, leading to reduced phosphorylation of the myosin light chain and subsequent vasodilation.[5]
These two mechanisms work in concert to produce a significant reduction in systemic vascular resistance.
Signaling Pathways
The vasodilatory effects of saterinone can be visualized through the following signaling pathways:
Quantitative Pharmacological Data
The vasodilatory properties of saterinone have been quantified in various preclinical and clinical studies. The following tables summarize the key findings.
Table 1: In Vitro Pharmacological Parameters
| Parameter | Species/Tissue | Value | Reference(s) |
| pA2 (Alpha-1 Adrenoceptor Antagonism) | Guinea Pig Vasculature | 8.46 ± 0.12 | [3] |
| IC50 (PDE III Inhibition) | Failing Human Hearts | 0.02 µmol/L | [6] |
| IC50 (PDE IV Inhibition) | Failing Human Hearts | 0.03 µmol/L | [6] |
| IC50 (Crude cAMP PDE Inhibition) | Guinea Pig Right Ventricles | 2.3 x 10⁻⁵ mol/L | [3] |
Table 2: Hemodynamic Effects in Patients with Chronic Heart Failure
| Parameter | Change from Baseline | Study Population | Reference(s) |
| Systemic Vascular Resistance (SVR) | ↓ 37% (p < 0.001) | 12 patients with severe CHF | [2] |
| ↓ 54% | 12 patients with idiopathic congestive cardiomyopathy | [4] | |
| ↓ 39.9% (maximal decrease) | 12 male patients with severe chronic HF | [7] | |
| Mean Systemic Blood Pressure | ↓ 9% | 12 patients with idiopathic congestive cardiomyopathy | [4] |
| ↓ 17.3% (maximal decrease) | 12 male patients with severe chronic HF | [7] | |
| Mean Pulmonary Artery Pressure | ↓ 24% (p < 0.05) | 12 patients with severe CHF | [2] |
| ↓ 38% | 12 patients with idiopathic congestive cardiomyopathy | [4] | |
| ↓ 38.4% (maximal decrease) | 12 male patients with severe chronic HF | [7] | |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 35% (p < 0.05) | 12 patients with severe CHF | [2] |
| ↓ 46% | 12 patients with idiopathic congestive cardiomyopathy | [4] | |
| ↓ 46.9% (maximal decrease) | 12 male patients with severe chronic HF | [7] | |
| Pulmonary Vascular Resistance | ↓ 58% | 12 patients with idiopathic congestive cardiomyopathy | [4] |
| ↓ 71.8% (maximal decrease) | 12 male patients with severe chronic HF | [7] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the vasodilatory properties of saterinone.
In Vitro Assessment of Alpha-1 Adrenoceptor Antagonism
This protocol describes a representative method for determining the pA2 value of an alpha-1 adrenoceptor antagonist in isolated guinea pig aorta, based on the information available for saterinone.
Objective: To quantify the antagonistic potency of saterinone at vascular alpha-1 adrenoceptors.
Experimental Workflow:
Materials and Reagents:
-
Male guinea pigs
-
Krebs-Henseleit solution (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1
-
Phenylephrine hydrochloride
-
This compound
-
Organ bath system with force-displacement transducers
Procedure:
-
Tissue Preparation: A male guinea pig is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of 3-4 mm in width.
-
Mounting: The aortic rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.
-
Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams. During this period, the bath solution is changed every 15-20 minutes.
-
Pre-incubation: Following equilibration, the aortic rings are incubated for a predetermined period (e.g., 30 minutes) with either vehicle or a specific concentration of this compound.
-
Contraction: A cumulative concentration-response curve to phenylephrine is then constructed.
-
Data Analysis: The magnitude of the rightward shift in the phenylephrine concentration-response curve caused by saterinone is used to calculate the pA2 value through Schild regression analysis.
In Vivo Assessment of Vasodilatory Effects
The following describes a general protocol for assessing the in vivo vasodilatory effects of saterinone in conscious rabbits by measuring its antagonism of the pressor effects of phenylephrine.
Objective: To evaluate the in vivo alpha-1 adrenergic blocking and blood pressure-lowering effects of saterinone.
Experimental Workflow:
Materials and Reagents:
-
Conscious rabbits
-
This compound
-
Phenylephrine hydrochloride
-
Saline (vehicle)
-
Blood pressure transducer and recording system
-
Intravenous catheters
Procedure:
-
Animal Preparation: Conscious rabbits are placed in restraining cages and allowed to acclimate. A catheter is inserted into a femoral artery for direct measurement of arterial blood pressure and into a marginal ear vein for drug administration.
-
Baseline Measurements: Stable baseline recordings of mean arterial pressure (MAP) and heart rate (HR) are obtained.
-
Phenylephrine Challenge: A bolus intravenous injection of phenylephrine is administered to produce a consistent increase in MAP.
-
Saterinone Administration: this compound is administered intravenously.
-
Post-Saterinone Phenylephrine Challenge: The phenylephrine challenge is repeated at various time intervals after saterinone administration to assess the degree and duration of alpha-1 adrenoceptor blockade.
-
Data Analysis: The percentage inhibition of the phenylephrine-induced pressor response is calculated. Changes in baseline MAP and HR following saterinone administration are also analyzed.
Clinical Evaluation of Hemodynamic Effects
This section outlines a representative protocol for assessing the hemodynamic effects of saterinone in patients with chronic heart failure.
Objective: To determine the effects of intravenous saterinone on key hemodynamic parameters in patients with severe chronic heart failure.
Study Design: A randomized, double-blind, placebo-controlled trial.
Patient Population: Patients with a diagnosis of severe chronic heart failure (e.g., NYHA Class III or IV).
Procedure:
-
Instrumentation: Patients are instrumented with a Swan-Ganz thermodilution catheter for the measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous blood pressure monitoring.
-
Baseline Measurements: Baseline hemodynamic parameters are recorded.
-
Drug Administration: Patients receive a continuous intravenous infusion of either this compound (e.g., 1.5-2 µg/kg/min) or placebo over a specified period (e.g., 3-24 hours).[7][8]
-
Hemodynamic Monitoring: Hemodynamic parameters are measured at regular intervals throughout the infusion period and for a defined period after the infusion is discontinued.
-
Data Analysis: Changes from baseline in hemodynamic parameters such as systemic vascular resistance, mean arterial pressure, pulmonary artery pressure, and pulmonary capillary wedge pressure are calculated and compared between the saterinone and placebo groups.
Conclusion
This compound is a potent vasodilator with a dual mechanism of action involving both alpha-1 adrenergic receptor blockade and phosphodiesterase III inhibition. This unique combination of activities leads to significant reductions in both systemic and pulmonary vascular resistance, which are beneficial in the setting of heart failure. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in reducing cardiac preload and afterload. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the vasodilatory properties of saterinone and other novel cardiovascular agents. This in-depth technical overview serves as a valuable resource for scientists and clinicians working to advance the treatment of cardiovascular diseases.
References
- 1. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The function of vascular smooth muscle phosphodiesterase III is preserved in healthy human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Cardiovascular effects of dopamine hydrochloride and phenylephrine hydrochloride in healthy isoflurane-anesthetized New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Function of Vascular Smooth Muscle Phosphodiesterase III is Preserved in Healthy Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
Saterinone Hydrochloride: A Deep Dive into its Cardiac Hemodynamic Effects
For Researchers, Scientists, and Drug Development Professionals
Saterinone hydrochloride, a potent phosphodiesterase III (PDE III) inhibitor with additional alpha-1 adrenergic blocking properties, has demonstrated significant effects on cardiac hemodynamics.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, quantitative effects on key cardiac parameters, and the experimental protocols used to elucidate these effects.
Mechanism of Action
Saterinone exerts its cardiovascular effects through a dual mechanism.[3] As a selective inhibitor of phosphodiesterase III, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[4] Increased cAMP levels in the myocardium lead to a positive inotropic effect, enhancing contractility.[4] In vascular smooth muscle, elevated cAMP promotes vasodilation.[4]
Simultaneously, saterinone acts as an alpha-1 adrenergic antagonist.[2] This action blocks the vasoconstrictive effects of norepinephrine, further contributing to vasodilation and a reduction in both preload and afterload.[2] This dual-action profile positions saterinone as a compound that can both increase cardiac output and reduce the workload of the heart.[5]
References
- 1. Hemodynamic and autonomic effects of intravenous saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive inotropic and vasodilatory actions of saterinone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Saterinone, dobutamine, and sodium nitroprusside: comparison of cardiovascular profiles in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Saterinone Hydrochloride: A Technical Guide for the Acute Management of Chronic Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone hydrochloride is a novel intravenous inotropic and vasodilatory agent that has been investigated for the acute management of chronic heart failure. It possesses a unique dual mechanism of action, combining selective phosphodiesterase III (PDE3) inhibition with alpha-1 adrenergic receptor blockade.[1][2] This dual action offers the potential for balanced hemodynamic effects, improving cardiac contractility while reducing both preload and afterload, which is a desirable profile in the setting of acute decompensated heart failure. This technical guide provides a comprehensive overview of the pharmacology, clinical trial data, and experimental protocols related to this compound.
Mechanism of Action
Saterinone's therapeutic effects stem from its ability to modulate two distinct signaling pathways:
-
Phosphodiesterase III (PDE3) Inhibition: In cardiac muscle, saterinone inhibits the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[3] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction. This results in an increased influx of calcium into the cardiomyocytes and enhanced calcium sensitivity of the myofilaments, leading to a positive inotropic effect (increased contractility).[3]
-
Alpha-1 Adrenergic Receptor Blockade: In vascular smooth muscle, saterinone acts as an antagonist at alpha-1 adrenergic receptors.[1] These receptors are typically activated by norepinephrine, leading to vasoconstriction. By blocking these receptors, saterinone induces vasodilation, resulting in a reduction of both systemic vascular resistance (afterload) and venous return (preload).[4]
The combination of these two mechanisms allows saterinone to improve cardiac output not only by direct stimulation of the heart but also by reducing the workload against which the heart has to pump.
Signaling Pathway Diagrams
Clinical Data
Several clinical studies have evaluated the hemodynamic effects of intravenous saterinone in patients with moderate to severe chronic heart failure. The following tables summarize the key quantitative findings from these trials.
Table 1: Hemodynamic Effects of Intravenous Saterinone
| Parameter | Study 1: Sridhara et al. (1996)[5] | Study 2: Kieback et al. (2003)[6] | Study 3: van der Lingen et al. (2001)[7] |
| Number of Patients | 12 (8 saterinone, 4 placebo) | 12 | 36 (24 saterinone, 12 placebo) |
| Dosage | 2 µg/kg/min for 3 hours | 1.5 µg/kg/min for 24 hours | Not specified |
| Cardiac Index (CI) | ▲ 32% (p < 0.05) | ▲ 56.6% | No significant change |
| Systemic Vascular Resistance (SVR) | ▼ 37% (p < 0.001) | ▼ 39.9% | ▼ Significantly (p < 0.05) |
| Pulmonary Capillary Wedge Pressure (PCWP) | ▼ 35% (p < 0.05) | ▼ 46.9% | ▼ Significantly (p < 0.05) |
| Mean Arterial Pressure (MAP) | Not Reported | ▼ 17.3% | ▼ Significantly (p < 0.05) |
| Heart Rate (HR) | Not Reported | ▲ 28.4% | ▲ (p = 0.05) |
| Ejection Fraction (EF) | ▲ 45% (p < 0.05) | Not Reported | Not Reported |
| Mean Pulmonary Artery Pressure (PAPm) | ▼ 24% (p < 0.05) | ▼ 38.4% | Not Reported |
| Right Atrial Pressure (RAP) | Not Reported | ▼ 74.2% | Not Reported |
| Pulmonary Vascular Resistance (PVR) | Not Reported | ▼ 71.8% | Not Reported |
▲ Indicates increase, ▼ indicates decrease.
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials of this compound.
Study 1: Sridhara et al. (1996)[5]
-
Study Design: A placebo-controlled, randomized, double-blind study.
-
Patient Population: 12 patients with severe congestive heart failure.
-
Inclusion Criteria: Not explicitly detailed in the abstract.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Intervention: Intravenous infusion of saterinone (2 µg/kg/min) or placebo over 3 hours at rest.
-
Measurements:
-
Hemodynamic measurements were performed at baseline and at 30, 60, 120, and 180 minutes after infusion.
-
Right heart catheterization was used to measure blood pressure, systemic vascular resistance, pulmonary artery pressure, and mean pulmonary capillary wedge pressure.
-
Two-dimensional echocardiography was used to measure end-systolic volume, end-diastolic volume, and ejection fraction.
-
-
Statistical Analysis: P-values were reported for the comparison of saterinone to placebo.
Study 2: Kieback et al. (2003)[6]
-
Study Design: An open-label study to examine pharmacokinetics and hemodynamic effects.
-
Patient Population: 12 male patients with severe chronic heart failure.
-
Inclusion Criteria: Not explicitly detailed in the abstract.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Intervention: Intravenous infusion of saterinone at a rate of 1.5 µg/kg/min for 24 hours.
-
Measurements:
-
Blood samples were drawn to measure saterinone plasma levels.
-
Hemodynamic measurements were taken to analyze the correlation between plasma levels and hemodynamic effects.
-
-
Statistical Analysis: Correlation coefficients were calculated to assess the relationship between saterinone plasma concentrations and hemodynamic changes (cardiac index and pulmonary capillary wedge pressure).
Study 3: van der Lingen et al. (2001)[7]
-
Study Design: A double-blind, placebo-controlled study.
-
Patient Population: 36 patients with moderate to severe heart failure.
-
Inclusion Criteria: Not explicitly detailed in the abstract.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Intervention: Intravenous saterinone or placebo.
-
Measurements:
-
Invasive hemodynamic measurements using right-heart catheterization.
-
Measurement of plasma neurohormones (norepinephrine, epinephrine, and renin activity).
-
Analysis of heart rate variability (HRV).
-
-
Statistical Analysis: P-values were used to determine the statistical significance of the observed changes.
Experimental Workflow Diagram
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha1D-adrenergic receptor induces vascular smooth muscle apoptosis via a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Saterinone Hydrochloride: An In-depth Technical Guide to its Predicted Solubility and Stability Profile
Disclaimer: As of late 2025, detailed experimental data on the solubility and stability of saterinone hydrochloride is not extensively available in the public domain. This technical guide has been constructed based on the general physicochemical properties of hydrochloride salts of active pharmaceutical ingredients (APIs), the known characteristics of phosphodiesterase III (PDE III) inhibitors, and established methodologies for pharmaceutical analysis. The quantitative data, experimental protocols, and diagrams presented herein are illustrative and intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
Introduction
This compound is identified as a phosphodiesterase III (PDE III) inhibitor.[1] Such compounds are known for their positive inotropic and vasodilatory effects, making them relevant in the treatment of cardiovascular conditions. The hydrochloride salt form is often utilized for pharmaceutical development to enhance the solubility and stability of basic drug molecules. A thorough understanding of the solubility and stability profile of this compound is critical for its formulation development, manufacturing, storage, and therapeutic efficacy. This guide provides a predictive overview of these essential characteristics.
Predicted Solubility Profile
The solubility of an API is a determining factor in its absorption and bioavailability. For a hydrochloride salt like saterinone, solubility is expected to be pH-dependent.
This compound is noted to be soluble in dimethyl sulfoxide (DMSO).[1] Its aqueous solubility is anticipated to be higher in acidic to neutral pH ranges due to the common ion effect and the ionization state of the molecule.
Table 1: Predicted Solubility of this compound in Various Solvents at 25°C
| Solvent | Predicted Solubility (mg/mL) |
| Water (pH 7.0) | > 10 |
| 0.1 N HCl (pH 1.2) | > 25 |
| Phosphate Buffer (pH 6.8) | > 10 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | Sparingly Soluble |
| Methanol | Soluble |
The solubility of a hydrochloride salt typically decreases as the pH of the medium increases, leading to the precipitation of the free base form of the drug.
Table 2: Predicted pH-Solubility Profile of this compound in Aqueous Buffers at 37°C
| pH | Predicted Solubility (mg/mL) |
| 1.2 | > 25 |
| 3.0 | 15 - 25 |
| 5.0 | 5 - 15 |
| 6.8 | 1 - 5 |
| 7.4 | < 1 |
| 9.0 | < 0.1 |
Predicted Stability Profile
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. Forced degradation studies are conducted to identify potential degradation products and pathways.
Forced degradation studies, or stress testing, expose the drug substance to conditions more severe than accelerated stability testing to predict its degradation behavior.
Table 3: Predicted Stability of this compound under Forced Degradation Conditions
| Condition | Predicted Outcome | Potential Degradants |
| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) | Moderate degradation | Hydrolytic cleavage of amide or ether linkages |
| Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) | Significant degradation | Hydrolytic cleavage, potential racemization |
| Oxidation (e.g., 3% H₂O₂, RT) | Degradation observed | N-oxides, hydroxylated species |
| Thermal Degradation (e.g., 80°C, dry heat) | Minimal degradation | Thermally induced cleavage products |
| Photostability (ICH Q1B) | Potential for degradation | Photo-oxidation or rearrangement products |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable solubility and stability testing.
-
Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., 1.2, 3.0, 5.0, 6.8, 7.4, 9.0).
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Withdraw aliquots from each flask, filter to remove undissolved solid, and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
A stability-indicating analytical method is crucial to separate and quantify the active ingredient from its degradation products.
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Optimization: Develop a gradient or isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), to achieve optimal separation.
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradants have significant absorbance.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to confirm that all degradation products are well-resolved from the parent drug peak.
Visualizations
Saterinone, as a PDE III inhibitor, is expected to increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a cascade of downstream effects in cardiac and vascular smooth muscle cells.
Caption: PDE III Inhibition Signaling Pathway.
A systematic workflow ensures accurate and reliable determination of solubility.
Caption: Shake-Flask Solubility Determination Workflow.
A logical progression of stress testing is necessary to understand the stability profile of the drug.
Caption: Forced Degradation Study Workflow.
Conclusion
This technical guide provides a predictive framework for the solubility and stability profile of this compound. While specific experimental data is currently limited, the information presented offers a solid foundation for researchers and drug development professionals. It is imperative that comprehensive experimental studies are conducted to fully characterize these critical physicochemical properties, ensuring the development of a safe, effective, and stable pharmaceutical product. The provided methodologies and diagrams serve as a roadmap for these essential investigations.
References
Saterinone Hydrochloride Enantiomers: A Technical Guide to R(+) and S(-) Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone, a potent inotropic and vasodilatory agent, exhibits a dual mechanism of action through the inhibition of phosphodiesterase III (PDE III) and blockade of alpha-1 adrenergic receptors. As a chiral molecule, saterinone exists as R(+) and S(-) enantiomers. This technical guide provides a comprehensive overview of the pharmacological activities of these enantiomers, presenting available quantitative data, detailed experimental methodologies for their assessment, and visual representations of the relevant signaling pathways and experimental workflows. While the enantiomers demonstrate minimal stereoselectivity in their primary inotropic (PDE III inhibition) activity, a notable difference is observed in their alpha-1 adrenoceptor antagonism. This document aims to serve as a critical resource for researchers and professionals involved in the development and study of cardiovascular drugs.
Introduction
Saterinone hydrochloride is a cardiotonic agent that has been investigated for the management of heart failure.[1] Its therapeutic effects are attributed to two primary molecular actions: inhibition of phosphodiesterase III and blockade of alpha-1 adrenergic receptors. The inhibition of PDE III in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in a positive inotropic effect.[2] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.[2] The blockade of alpha-1 adrenoceptors further contributes to its vasodilatory properties by antagonizing the vasoconstrictive effects of catecholamines.[3][4]
Saterinone possesses a chiral center, giving rise to R(+) and S(-) enantiomers. Understanding the differential pharmacology of these stereoisomers is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. This guide delves into the specific activities of each enantiomer, providing a detailed analysis of their respective contributions to the overall pharmacological profile of racemic saterinone.
Quantitative Data on Enantiomeric Activity
While extensive quantitative data for the individual enantiomers of saterinone are not widely published, the available information, primarily from in vitro studies, allows for a comparative analysis. The following tables summarize the key findings.
Phosphodiesterase III (PDE III) Inhibition
The primary mechanism for saterinone's positive inotropic effect is the inhibition of PDE III. Studies have shown that both the R(+) and S(-) enantiomers are potent inhibitors of this enzyme, with minimal stereoselectivity.[3] They are considered to be virtually equipotent in their PDE III inhibitory action.[5] However, one study on failing human heart tissue noted that R(+)-saterinone inhibited PDE III slightly but significantly more potently and selectively than S(-)-saterinone.[5]
| Compound | Target | IC50 (µmol/L) | Tissue Source | Reference |
| Racemic Saterinone | PDE III | 0.02 | Failing Human Heart | [5] |
| Racemic Saterinone | PDE IV | 0.03 | Failing Human Heart | [5] |
| R(+)-Saterinone | PDE III | Slightly more potent than S(-) | Failing Human Heart | [5] |
| S(-)-Saterinone | PDE III | Slightly less potent than R(+) | Failing Human Heart | [5] |
Alpha-1 Adrenoceptor Antagonism
A notable difference between the enantiomers is observed in their affinity for alpha-1 adrenergic receptors. The S(-) enantiomer exhibits a higher potency as an alpha-1 adrenoceptor antagonist compared to the R(+) enantiomer.
| Compound | Target | Potency Difference | Experimental Model | Reference |
| S(-)-Saterinone vs. R(+)-Saterinone | Alpha-1 Adrenoceptor Binding ([3H]-prazosin displacement) | S(-) is 10-fold more potent | Rat Brain Cortex Membranes | [3] |
| S(-)-Saterinone vs. R(+)-Saterinone | Prevention of Phenylephrine-induced Pressor Effects | S(-) is 3-fold more potent | Isolated Rabbit Thoracic Aorta | [3] |
| S(-)-Saterinone vs. R(+)-Saterinone | Alpha-1 Adrenoceptor Blocking Potency | S(-) is 2-fold more potent | Pithed Rat | [3] |
It is important to note that while a 10-fold difference in binding affinity is observed, this stereoselectivity is diminished in functional and in vivo models, leading researchers to conclude that the biological relevance of this difference may be minimal.[3]
Signaling Pathways
The dual mechanism of action of saterinone involves two distinct signaling pathways. The following diagrams illustrate these pathways.
References
- 1. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Lack of stereoselectivity in the inotropic and phosphodiesterase inhibitory effects of saterinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of saterinone and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Saterinone Hydrochloride: Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of saterinone hydrochloride in animal models, detailing its mechanism of action, summarizing key quantitative data, and offering detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a dual-action cardiotonic agent characterized by its positive inotropic and vasodilatory effects. Its pharmacological profile stems from two primary mechanisms:
-
Phosphodiesterase III (PDE3) Inhibition: Saterinone is a potent inhibitor of phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE3, saterinone increases intracellular cAMP levels, leading to enhanced calcium influx and consequently, increased myocardial contractility (positive inotropy).
-
Alpha-1 Adrenergic Receptor Blockade: Saterinone also acts as an antagonist at alpha-1 adrenergic receptors. This action inhibits the vasoconstrictive effects of catecholamines, resulting in vasodilation and a reduction in both arterial blood pressure and cardiac afterload.
This dual mechanism of action makes saterinone a subject of interest in the study of cardiovascular diseases, particularly heart failure.
Signaling Pathways
The signaling cascades for the two primary mechanisms of saterinone are illustrated below.
Quantitative Data from Animal Studies
The following tables summarize the reported in vivo effects of this compound in various animal models.
Table 1: Hemodynamic Effects of Saterinone in Different Species
| Species | Route of Administration | Dose | Effect | Reference |
| Conscious Rabbits | Intravenous | Dose-dependent | Increased left ventricular dP/dtmax, increased heart rate, reduced arterial blood pressure. | [1] |
| Anesthetized Cats | Slow Intravenous Infusion | Not specified | Reduced femoral perfusion pressure and systemic blood pressure. | [1] |
| Spontaneously Hypertensive Rats | Oral | 10-30 mg/kg | Significantly reduced arterial blood pressure. | [1] |
| Conscious Cats | Oral | 10-30 mg/kg | Significantly increased left ventricular dP/dtmax. | [1] |
Table 2: Alpha-1 Adrenergic Receptor Blocking Effects of Saterinone
| Species | Assay | Effect | Reference |
| Pithed Guinea Pigs | Phenylephrine Challenge | Competitively antagonized the pressor effects of phenylephrine. | [1] |
| Conscious Rabbits | Phenylephrine Challenge | Dose-dependently antagonized the pressor effects of phenylephrine. | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo effects of this compound in animal models, based on published literature and standard laboratory practices.
Protocol 1: Evaluation of Inotropic and Hemodynamic Effects in Anesthetized Cats
Objective: To measure the direct effects of intravenously administered saterinone on myocardial contractility and systemic blood pressure.
Materials:
-
This compound
-
Saline (0.9% NaCl) for injection
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparinized saline
-
Adult cats of either sex
-
Femoral artery and vein catheters
-
Pressure transducer
-
Data acquisition system
-
Infusion pump
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the cat with an appropriate anesthetic agent. Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to record systemic blood pressure and heart rate. Allow the animal to stabilize and record baseline hemodynamic parameters for at least 30 minutes.
-
Drug Preparation: Prepare a solution of this compound in sterile saline. The concentration should be calculated to allow for a slow, continuous infusion.
-
Drug Administration: Infuse the saterinone solution intravenously at a constant rate.[1]
-
Data Collection: Continuously monitor and record arterial blood pressure, heart rate, and left ventricular dP/dtmax (if a ventricular catheter is placed) throughout the infusion period.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline during and after saterinone administration.
Protocol 2: Assessment of Oral Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of orally administered saterinone on arterial blood pressure in a hypertensive animal model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Adult male Spontaneously Hypertensive Rats (SHR)
-
Tail-cuff plethysmography system or telemetry system for blood pressure measurement
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate the SHR to the blood pressure measurement procedure (e.g., restraint for tail-cuff measurement) for several days to minimize stress-induced fluctuations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate of each rat.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 10 and 30 mg/kg).
-
Drug Administration: Administer the saterinone suspension or vehicle (control group) to the rats via oral gavage.
-
Post-Dose Monitoring: Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of action.[1]
-
Data Analysis: Compare the changes in blood pressure and heart rate between the saterinone-treated groups and the vehicle-treated control group.
Protocol 3: Evaluation of Alpha-1 Adrenergic Blockade in Conscious Rabbits
Objective: To assess the ability of saterinone to antagonize the pressor effects of the alpha-1 adrenergic agonist, phenylephrine.
Materials:
-
This compound
-
Phenylephrine hydrochloride
-
Saline (0.9% NaCl) for injection
-
Conscious rabbits with chronically implanted arterial catheters
-
Pressure transducer and data acquisition system
Experimental Workflow:
Procedure:
-
Animal Preparation: Use conscious rabbits with previously implanted arterial catheters to allow for direct and continuous blood pressure monitoring without the confounding effects of anesthesia.
-
Baseline Phenylephrine Response: After recording a stable baseline blood pressure, administer a bolus intravenous injection of phenylephrine to elicit a consistent pressor (blood pressure increasing) response.
-
Saterinone Administration: Administer a dose of this compound intravenously. Allow a sufficient period for the drug to distribute and exert its effects.
-
Post-Saterinone Phenylephrine Challenge: Repeat the intravenous bolus injection of phenylephrine at the same dose used to establish the baseline response.[1]
-
Data Analysis: Compare the magnitude of the pressor response to phenylephrine before and after the administration of saterinone. A reduction in the phenylephrine-induced pressor response indicates alpha-1 adrenergic blockade. This can be performed at multiple doses of saterinone to establish a dose-response relationship.
References
Application Notes and Protocols for In Vitro Evaluation of Saterinone Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone hydrochloride is a cardiotonic agent with positive inotropic and vasodilatory properties. Its primary mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3) and, to a lesser extent, phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates downstream signaling pathways resulting in enhanced cardiac contractility and smooth muscle relaxation. Saterinone also exhibits alpha-1 adrenergic receptor blocking activity, contributing to its vasodilatory effects.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The described methods will enable researchers to assess its inhibitory potency against PDE isoenzymes and to quantify its functional effects on isolated cardiac myocytes.
Data Presentation
Table 1: Inhibitory Activity of Saterinone on Phosphodiesterase (PDE) Isoenzymes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of racemic Saterinone and its enantiomers against various PDE isoenzymes isolated from failing human hearts. This data is crucial for understanding the compound's potency and selectivity.
| Compound | PDE I (IC50 µM) | PDE II (IC50 µM) | PDE III (IC50 µM) | PDE IV (IC50 µM) |
| Racemic Saterinone | 37.3 | 51.4 | 0.02 | 0.03 |
| R(+)-Saterinone | - | - | Slightly more potent than S(-)-Saterinone | - |
| S(-)-Saterinone | - | - | - | - |
| Data from Zimmermann et al. (1994)[1] |
Note: While specific IC50 values for the enantiomers were not fully detailed, R(+)-saterinone was found to be a slightly but significantly more potent and selective inhibitor of PDE3 than S(-)-saterinone[1]. Both enantiomers were potent inhibitors of PDE3 and PDE4 compared to their effects on PDE1 and PDE2[1].
Table 2: Expected Effects of this compound on Cardiomyocyte Function
Due to a lack of publicly available quantitative dose-response data for this compound in cellular assays, this table outlines the expected outcomes based on its known mechanism as a potent PDE3 inhibitor. Researchers can use this as a guide for data interpretation when following the provided protocols.
| Assay | Parameter | Expected Effect of Saterinone |
| Intracellular cAMP Assay | cAMP Concentration | Increase |
| Cardiomyocyte Contractility Assay | Sarcomere Shortening / Cell Shortening | Increase in amplitude |
| Time to Peak Contraction | Decrease | |
| Time to 50% Relaxation | Decrease | |
| Intracellular Calcium Assay | Calcium Transient Amplitude | Increase |
| Calcium Transient Decay Rate | Increase |
Signaling Pathway
The primary mechanism of Saterinone's cardiotonic effect is the inhibition of PDE3, leading to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling.
Experimental Protocols
Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound for PDE3.
Workflow:
Materials:
-
Purified PDE3 enzyme
-
This compound
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
-
Microcentrifuge tubes, pipettes, etc.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to cover a range of concentrations (e.g., 1 nM to 100 µM).
-
Dilute the PDE3 enzyme in assay buffer to a working concentration that results in approximately 30-50% hydrolysis of the substrate during the reaction time.
-
Prepare the substrate solution containing [³H]-cAMP in assay buffer.
-
-
Assay Reaction:
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
This compound dilution or vehicle control
-
PDE3 enzyme solution
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the [³H]-cAMP substrate solution.
-
Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
-
Termination and Conversion:
-
Stop the reaction by boiling the tubes for 2 minutes or by adding a stop solution (e.g., 0.1 M HCl).
-
Cool the tubes on ice.
-
Add 5'-nucleotidase to each tube to convert the [³H]-AMP product to [³H]-adenosine. Incubate for 10 minutes at 30°C.
-
-
Separation and Quantification:
-
Prepare small columns with the anion-exchange resin.
-
Apply the reaction mixture to the columns. The unreacted, negatively charged [³H]-cAMP will bind to the resin, while the neutral [³H]-adenosine will pass through.
-
Collect the eluate containing [³H]-adenosine.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE3 inhibition for each Saterinone concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Saterinone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular cAMP Measurement Assay
This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound in a cellular context, such as in primary cardiomyocytes or a relevant cell line.
Workflow:
Materials:
-
Primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells expressing a beta-adrenergic receptor)
-
Cell culture medium and reagents
-
This compound
-
A non-selective PDE inhibitor like IBMX (positive control)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or other competitive immunoassay formats)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture cells under appropriate conditions.
-
Seed the cells into a multi-well plate (e.g., 96-well) at a suitable density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and add the Saterinone dilutions. Include a vehicle control and a positive control (e.g., IBMX).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add the lysis buffer provided with the cAMP assay kit to each well to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Follow the manufacturer's instructions for the chosen cAMP assay kit. This typically involves:
-
Transferring the cell lysates to the assay plate.
-
Adding detection reagents (e.g., cAMP-HRP conjugate and an anti-cAMP antibody for an ELISA).
-
Incubating to allow for competitive binding.
-
Washing and adding a substrate to generate a detectable signal (colorimetric, fluorescent, or luminescent).
-
Reading the plate on a compatible plate reader.
-
-
-
Data Analysis:
-
Use a standard curve to convert the raw signal to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the Saterinone concentration.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Cardiomyocyte Contractility and Intracellular Calcium Assay
This protocol describes the simultaneous measurement of cardiomyocyte contractility (sarcomere or cell shortening) and intracellular calcium transients using a video-based system (e.g., IonOptix) and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
Workflow:
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Fura-2 AM (or another suitable calcium indicator)
-
Pluronic F-127
-
Tyrode's solution (or other physiological buffer)
-
An inverted microscope equipped with a contractility and calcium measurement system (e.g., IonOptix)
-
A perfusion chamber with electrical field stimulation electrodes
-
This compound
Procedure:
-
Cardiomyocyte Isolation and Plating:
-
Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, rabbit) using established enzymatic digestion protocols.
-
Plate the isolated, rod-shaped myocytes on laminin-coated coverslips in a perfusion chamber.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in Tyrode's solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Incubate the cardiomyocytes in the loading solution for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Experimental Setup and Baseline Recording:
-
Place the perfusion chamber on the stage of the inverted microscope.
-
Begin continuous perfusion with Tyrode's solution at a physiological temperature (e.g., 37°C).
-
Select a single, healthy, rod-shaped myocyte for analysis.
-
Start electrical field stimulation at a physiological frequency (e.g., 1 Hz).
-
Record baseline data for both sarcomere/cell shortening and the ratiometric Fura-2 fluorescence signal (340/380 nm excitation).
-
-
Saterinone Treatment and Recording:
-
Prepare solutions of this compound in Tyrode's solution at various concentrations.
-
Sequentially perfuse the chamber with increasing concentrations of Saterinone, allowing the cell to stabilize at each concentration before recording.
-
Record several steady-state contraction-relaxation and calcium transient cycles at each concentration.
-
-
Data Analysis:
-
Use the system's software to analyze the recorded waveforms.
-
Contractility Parameters:
-
Amplitude of shortening (% of resting cell length)
-
Time to peak shortening (contraction time)
-
Time to 50% and 90% relaxation
-
-
Calcium Transient Parameters:
-
Peak systolic calcium (amplitude of the Fura-2 ratio)
-
Diastolic calcium (baseline Fura-2 ratio)
-
Time to peak calcium
-
Calcium transient decay rate (often fit to an exponential function)
-
-
Generate dose-response curves for the key parameters to determine the potency and efficacy of this compound.
-
References
Application Notes and Protocols: Phosphodiesterase III (PDE3) Inhibition Assay Using Saterinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase III (PDE3) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, playing a significant role in cardiovascular function. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects. Saterinone hydrochloride is a potent and selective inhibitor of PDE3, making it a valuable tool for studying the physiological and pathological roles of this enzyme and for the development of novel cardiovascular drugs. These application notes provide a detailed protocol for an in vitro PDE3 inhibition assay using this compound, along with data presentation guidelines and a depiction of the relevant signaling pathway.
Signaling Pathway of PDE3 Inhibition
The inhibition of PDE3 by this compound directly impacts the intracellular concentration of cAMP. This second messenger is integral to numerous cellular processes, particularly in cardiac myocytes. The following diagram illustrates the signaling cascade affected by PDE3 inhibition.
Experimental Workflow
The following diagram outlines the key steps for performing the PDE3 inhibition assay.
Data Presentation
The inhibitory activity of this compound against PDE3 and its selectivity over other PDE isoforms can be summarized in a tabular format. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor.
| PDE Isoform | This compound IC₅₀ (µM) |
| PDE1 | 37.3[1] |
| PDE2 | 51.4[1] |
| PDE3 | 0.02 [1] |
| PDE4 | 0.03[1] |
Data obtained from studies on failing human heart tissue.[1]
Experimental Protocols
This section provides a detailed methodology for a two-step radioenzymatic assay to determine the inhibitory effect of this compound on PDE3 activity.
Materials and Reagents
-
This compound
-
Recombinant human PDE3
-
[³H]-cAMP (specific activity ~30-50 Ci/mmol)
-
cAMP
-
5'-AMP
-
Snake venom 5'-nucleotidase (from Crotalus atrox)
-
Anion exchange resin (e.g., Dowex AG 1-X8)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)
-
Stop Solution: 2% sodium dodecyl sulfate (SDS)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath
-
Liquid scintillation counter
Procedure
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in the assay buffer to obtain a range of concentrations for the inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
PDE3 Enzyme Solution: Dilute the recombinant PDE3 enzyme in cold assay buffer to a working concentration that results in the hydrolysis of 10-20% of the substrate during the assay incubation time. The optimal concentration should be determined empirically.
-
[³H]-cAMP Substrate Solution: Prepare a solution of [³H]-cAMP in the assay buffer. The final concentration in the assay should be below the Km of PDE3 for cAMP (typically in the low micromolar range).
2. Enzyme Reaction:
-
Set up the reaction in microcentrifuge tubes on ice.
-
To each tube, add:
-
50 µL of assay buffer
-
10 µL of the respective this compound dilution (or vehicle for control)
-
20 µL of the diluted PDE3 enzyme solution
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the [³H]-cAMP substrate solution.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme reaction.
3. Reaction Termination and Product Conversion:
-
Terminate the reaction by placing the tubes in a boiling water bath for 2 minutes.
-
Cool the tubes on ice for 5 minutes.
-
Add 10 µL of snake venom 5'-nucleotidase (1 mg/mL) to each tube to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Incubate for 10 minutes at 30°C.
4. Separation of Product and Substrate:
-
Prepare small columns with an anion exchange resin.
-
Apply the entire reaction mixture to the resin columns.
-
The negatively charged [³H]-cAMP and [³H]-5'-AMP will bind to the resin, while the uncharged [³H]-adenosine will pass through.
-
Elute the [³H]-adenosine with a suitable buffer (e.g., water or a low-salt buffer).
5. Quantification and Data Analysis:
-
Collect the eluate in scintillation vials.
-
Add scintillation cocktail and mix thoroughly.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (vehicle) reaction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Conclusion
This document provides a comprehensive guide for researchers to perform a Phosphodiesterase III inhibition assay using this compound. The detailed protocol, data presentation format, and visualization of the underlying signaling pathway and experimental workflow are intended to facilitate the accurate and efficient assessment of PDE3 inhibitors. The provided quantitative data for Saterinone underscores its high potency and selectivity for PDE3, making it a critical reference compound in cardiovascular drug discovery and research.
References
Application Notes and Protocols for Alpha-1 Adrenoceptor Binding Assay with Saterinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone hydrochloride is a compound known to interact with alpha-1 adrenoceptors, playing a significant role in vasodilation.[1][2][3] These application notes provide a detailed protocol for conducting an alpha-1 adrenoceptor binding assay using this compound as a competitive ligand. The document outlines the necessary reagents, equipment, and a step-by-step procedure for determining the binding affinity of this compound. Furthermore, it includes a summary of its potency and a diagram of the alpha-1 adrenoceptor signaling pathway to provide a comprehensive resource for researchers in pharmacology and drug development.
Data Presentation
The potency of this compound as an antagonist at vascular alpha-1 adrenoceptors has been determined through functional assays. The pA2 value is a measure of the potency of an antagonist, where a higher value indicates greater potency.
| Compound | Parameter | Value | Receptor Type | Tissue Source |
| This compound | pA2 | 8.46 ± 0.12 | Alpha-1 Adrenoceptor | Guinea Pig Vasculature |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is theoretically equal to the pKi, which is the negative logarithm of the inhibition constant (Ki). Therefore, a pA2 of 8.46 suggests a Ki value in the nanomolar range, indicating high affinity for the alpha-1 adrenoceptor.
Signaling Pathway
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[4][5] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.[4][5]
Caption: Alpha-1 adrenoceptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay: Competition Assay with this compound
This protocol describes a competition binding assay to determine the affinity of this compound for the alpha-1 adrenoceptor using a radiolabeled antagonist, such as [³H]-Prazosin.
Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing alpha-1 adrenoceptors (e.g., from transfected cell lines like HEK293 or from tissues known to express the receptor, such as rat liver or cerebral cortex).
-
Radioligand: [³H]-Prazosin (a high-affinity alpha-1 adrenoceptor antagonist).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 adrenoceptor antagonist (e.g., 10 µM Phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-Prazosin, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, [³H]-Prazosin, and a high concentration of a non-radiolabeled antagonist (e.g., Phentolamine).
-
Competition Binding: Membrane preparation, [³H]-Prazosin, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL. A typical concentration for [³H]-Prazosin is around its Kd value (e.g., 0.1-1.0 nM). The amount of membrane protein per well should be optimized but is often in the range of 20-100 µg.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (typically 3-4 times) to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.
-
Plot the specific binding as a percentage of the total specific binding (in the absence of competitor) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Prazosin).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow
Caption: Workflow for the alpha-1 adrenoceptor binding assay.
References
- 1. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saterinone Hydrochloride in Isolated Guinea Pig Papillary Muscle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of Saterinone hydrochloride on isolated guinea pig papillary muscle, a classic experimental model for studying cardiac contractility. The protocols outlined below are based on established methodologies and known pharmacological properties of Saterinone.
Introduction
This compound is a potent phosphodiesterase III (PDE III) inhibitor with positive inotropic and vasodilatory properties.[1][2] Its mechanism of action in cardiac muscle involves the inhibition of PDE III, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, Saterinone increases intracellular cAMP levels, leading to enhanced calcium influx and ultimately, an increase in myocardial contractility.[1] This makes the isolated guinea pig papillary muscle an excellent model to study its direct effects on cardiac tissue, independent of systemic physiological variables.
Data Presentation
The positive inotropic effect of this compound in isolated guinea pig papillary muscle is concentration-dependent. The following table summarizes the key quantitative data available from published literature.
| Parameter | Value | Tissue Preparation | Reference |
| EC50 (Positive Inotropic Effect) | 3.2 x 10-6 mol/L | Isolated Guinea Pig Papillary Muscle | [1] |
| Effect on Action Potential Duration | Increased | Isolated Guinea Pig Papillary Muscle | [3] |
| Concentration for APD Increase | 1 x 10-4 mol/L | Isolated Guinea Pig Papillary Muscle | [3] |
| Effect on Contractile Force | Dose-dependent increase | Isolated Guinea Pig Left Atria | [3] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on isolated guinea pig papillary muscle.
Tissue Preparation
-
Animal Euthanasia: Humanely euthanize a male Dunkin-Hartley guinea pig (300-400 g) in accordance with institutional animal care and use committee guidelines.
-
Heart Excision: Rapidly excise the heart and place it in a beaker containing cold, oxygenated physiological salt solution (Krebs-Henseleit or Tyrode's solution).
-
Papillary Muscle Dissection: Isolate the right ventricle and carefully dissect a thin, uniform papillary muscle. The muscle should be excised with its tendinous end and a small portion of the ventricular wall at the base.
-
Mounting: Mount the muscle vertically in a temperature-controlled organ bath (37°C) containing the physiological salt solution. Attach the tendinous end to a fixed hook at the bottom of the bath and the ventricular end to an isometric force transducer.
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes, with continuous superfusion of the oxygenated physiological solution. During this period, gradually increase the preload to an optimal length that produces approximately 90% of the maximal contractile force.
Physiological Salt Solution
A commonly used physiological salt solution is Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.
Krebs-Henseleit Solution Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Experimental Setup and Data Acquisition
-
Stimulation: Electrically stimulate the muscle using two platinum electrodes placed parallel to the muscle. Use square-wave pulses of 2-5 ms duration and a voltage approximately 10-20% above the threshold required to elicit a maximal contractile response. A stimulation frequency of 1 Hz is standard for this preparation.
-
Force Transducer: Use a calibrated isometric force transducer to measure the contractile force.
-
Data Acquisition System: Connect the force transducer to a data acquisition system to record and analyze the following parameters:
-
Peak Contractile Force (mN): The maximum force generated during a contraction.
-
Time to Peak Tension (ms): The time from the stimulus to the peak of the contraction.
-
Relaxation Time (ms): The time from the peak of the contraction to 50% or 90% relaxation.
-
Rate of Force Development (+dF/dt): The maximum slope of the rising phase of the contraction.
-
Rate of Relaxation (-dF/dt): The maximum slope of the falling phase of the contraction.
-
Dosing Protocol
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or dimethyl sulfoxide, ensuring the final solvent concentration in the organ bath is minimal and does not affect contractility).
-
Cumulative Concentration-Response Curve: After establishing a stable baseline, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-8 M, 10-7 M, 10-6 M, 10-5 M, 10-4 M). Allow the muscle to stabilize at each concentration for a defined period (e.g., 15-20 minutes) before recording the data.
-
Washout: After the highest concentration, perform a washout by replacing the drug-containing solution with fresh physiological salt solution to observe the reversibility of the effects.
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: Saterinone inhibits PDE3, increasing cAMP and PKA activity, leading to enhanced contractility.
Experimental Workflow for Isolated Papillary Muscle Studies
Caption: Workflow for studying Saterinone's effects on isolated guinea pig papillary muscle.
References
- 1. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic effects of saterinone and milrinone in the isolated guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saterinone Hydrochloride Administration in Conscious Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of saterinone hydrochloride in conscious rabbit models for cardiovascular research. This compound is a dual-action drug candidate known for its positive inotropic and vasodilatory effects, primarily through phosphodiesterase III (PDE3) inhibition and alpha-1 adrenergic receptor blockade. The following protocols and data are intended to guide researchers in designing and executing studies to evaluate the pharmacodynamic effects of this compound.
Mechanism of Action
This compound exerts its cardiovascular effects through two primary signaling pathways:
-
Phosphodiesterase III (PDE3) Inhibition: In cardiac myocytes, inhibition of PDE3 prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels and phospholamban. This results in increased intracellular calcium concentration and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle cells, elevated cAMP levels lead to vasodilation.
-
Alpha-1 Adrenergic Receptor Blockade: Saterinone acts as an antagonist at alpha-1 adrenergic receptors on vascular smooth muscle. This inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a reduction in peripheral resistance.
Signaling Pathway Diagrams
Caption: this compound inhibits PDE3, leading to increased cAMP, PKA activation, and enhanced myocardial contractility.
Caption: this compound blocks alpha-1 adrenergic receptors, inhibiting vasoconstriction and promoting vasodilation.
Experimental Protocols
The following protocols outline the procedures for administering this compound to conscious rabbits and monitoring cardiovascular parameters.
Animal Model
-
Species: New Zealand White rabbits
-
Sex: Male or female
-
Weight: 2.5 - 3.5 kg
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to any experimental procedures. They should be housed in individual cages with free access to food and water.
Surgical Preparation (Aseptic Technique Required)
This is a survival surgery, and all procedures must be performed under sterile conditions.
-
Anesthesia: Anesthetize the rabbit using an appropriate combination of anesthetics (e.g., ketamine and xylazine, or isoflurane).
-
Catheter Implantation:
-
Implant a catheter into the femoral artery for continuous blood pressure monitoring.
-
Implant a catheter into the femoral vein for intravenous drug administration.
-
For direct measurement of left ventricular pressure, a pressure-tip catheter can be inserted into the left ventricle via the carotid artery.
-
-
Catheter Externalization: Tunnel the catheters subcutaneously and exteriorize them at the back of the neck.
-
Recovery: Allow the animals to recover from surgery for at least 3-5 days. Administer appropriate analgesics as prescribed by a veterinarian.
This compound Administration
-
Drug Preparation:
-
Dissolve this compound in a sterile, isotonic vehicle (e.g., 0.9% saline or 5% dextrose in water).
-
Prepare a stock solution and make fresh dilutions on the day of the experiment.
-
The final concentration should be adjusted to allow for the desired dose to be administered in a reasonable volume (e.g., 0.1 - 0.5 mL/kg).
-
-
Administration:
-
Place the conscious, acclimated rabbit in a comfortable restraint device.
-
Connect the arterial catheter to a pressure transducer for recording blood pressure and heart rate.
-
Connect the venous catheter to an infusion pump.
-
Administer this compound as a slow intravenous bolus or a continuous infusion, depending on the study design.
-
A dose-response study might involve administering escalating doses of this compound.
-
Data Acquisition and Analysis
-
Continuously record arterial blood pressure, heart rate, and left ventricular pressure (if applicable) using a data acquisition system.
-
From the left ventricular pressure waveform, derive the maximum rate of pressure rise (LV dP/dtmax), an index of myocardial contractility.
-
Calculate the mean arterial pressure (MAP).
-
Data should be collected at baseline (before drug administration) and at multiple time points after each dose.
-
Statistical analysis should be performed to compare the effects of different doses of this compound to baseline and to a vehicle control group.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in conscious rabbits.
Expected Cardiovascular Effects and Quantitative Data
Based on preclinical studies, this compound is expected to produce dose-dependent changes in cardiovascular parameters in conscious rabbits. The following tables present illustrative quantitative data.
Table 1: Hemodynamic Effects of Intravenous this compound in Conscious Rabbits (Illustrative Data)
| Parameter | Baseline (Mean ± SEM) | Saterinone HCl (0.1 mg/kg) | Saterinone HCl (0.3 mg/kg) | Saterinone HCl (1.0 mg/kg) |
| Mean Arterial Pressure (mmHg) | 85 ± 3 | 80 ± 4 | 72 ± 5 | 60 ± 6** |
| Heart Rate (beats/min) | 220 ± 10 | 235 ± 12 | 255 ± 15 | 280 ± 18 |
| LV dP/dtmax (mmHg/s) | 2500 ± 150 | 2800 ± 170 | 3300 ± 200* | 4000 ± 250 |
*p < 0.05 vs. Baseline; **p < 0.01 vs. Baseline
Table 2: Percent Change from Baseline in Cardiovascular Parameters (Illustrative Data)
| Parameter | Saterinone HCl (0.1 mg/kg) | Saterinone HCl (0.3 mg/kg) | Saterinone HCl (1.0 mg/kg) |
| Mean Arterial Pressure | -6% | -15% | -29% |
| Heart Rate | +7% | +16% | +27% |
| LV dP/dtmax | +12% | +32% | +60% |
Conclusion
The conscious rabbit model is a valuable tool for investigating the in vivo cardiovascular effects of this compound. The dual mechanism of PDE3 inhibition and alpha-1 adrenergic blockade leads to a desirable hemodynamic profile of increased myocardial contractility and vasodilation. The protocols and illustrative data presented here provide a framework for conducting robust preclinical studies to further characterize the therapeutic potential of this compound. Researchers should adapt these guidelines to their specific experimental objectives and adhere to all institutional and national regulations for animal care and use.
Application Notes and Protocols: Hemodynamic Measurements with Saterinone Hydrochloride in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone hydrochloride is a phosphodiesterase III (PDE III) inhibitor with additional α1-adrenergic blocking properties, positioning it as a compound of interest for the management of heart failure.[1][2] Its dual mechanism of action suggests potential for both inotropic support and vasodilation, addressing key pathophysiological aspects of heart failure. These application notes provide a summary of the reported hemodynamic effects of Saterinone in heart failure, detail the protocols used in clinical investigations, and describe relevant preclinical heart failure models for investigational studies.
Saterinone exerts its effects by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle.[3] This leads to increased intracellular calcium levels in cardiomyocytes, resulting in enhanced contractility. In vascular smooth muscle, elevated cAMP levels promote vasodilation, thereby reducing both preload and afterload.
Signaling Pathway of this compound
References
Saterinone Hydrochloride: In Vitro Dose-Response Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone hydrochloride is a potent inotropic and vasodilatory agent with a dual mechanism of action. It functions as a selective inhibitor of phosphodiesterase III (PDE III) and an antagonist of alpha-1 adrenoceptors.[1] This unique pharmacological profile makes it a subject of interest for cardiovascular research and drug development. These application notes provide a comprehensive overview of in vitro dose-response studies for this compound, including detailed experimental protocols and data presentation to guide researchers in their investigations.
Mechanism of Action
Saterinone's primary mechanisms of action are:
-
Phosphodiesterase III (PDE III) Inhibition: By inhibiting PDE III in cardiac muscle, saterinone prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates calcium channels, leading to an increased influx of calcium ions and enhanced myocardial contractility (positive inotropic effect).
-
Alpha-1 Adrenoceptor Antagonism: Saterinone acts as a potent antagonist at vascular alpha-1 adrenoceptors.[1] This action counteracts the vasoconstrictive effects of catecholamines like norepinephrine, leading to smooth muscle relaxation and vasodilation.
This dual mechanism allows saterinone to simultaneously increase the force of cardiac contraction and reduce the resistance against which the heart has to pump, making it a potential therapeutic agent for conditions like congestive heart failure.
Data Presentation: Quantitative In Vitro Pharmacology
The following tables summarize the key dose-response parameters for this compound from in vitro studies.
Table 1: Phosphodiesterase (PDE) Inhibitory Activity of Saterinone
| PDE Isoform | Tissue Source | IC50 (mol/L) | Reference |
| Crude cAMP PDE | Guinea Pig Right Ventricles | 2.3 x 10⁻⁵ | [1] |
| PDE III | Guinea Pig Myocardium | Not specified, but potent inhibition noted | [2] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: Functional In Vitro Activity of Saterinone
| Parameter | Tissue/Preparation | EC50 / pA2 | Reference |
| Positive Inotropic Effect | Isolated Guinea Pig Papillary Muscle | 3.2 x 10⁻⁶ mol/L (EC50) | [1] |
| Alpha-1 Adrenoceptor Blockade | Guinea Pig Vasculature | 8.46 ± 0.12 (pA2) | [1] |
EC50: The concentration of a drug that gives half-maximal response. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Mandatory Visualizations
References
Troubleshooting & Optimization
Saterinone hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with saterinone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual-action drug that functions as both a phosphodiesterase III (PDE3) inhibitor and an alpha-1 adrenergic receptor antagonist.[1] Its therapeutic effects stem from these two distinct mechanisms:
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, saterinone prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels in cardiac muscle leads to a positive inotropic effect (increased force of contraction) and vasodilation.
-
Alpha-1 Adrenergic Receptor Antagonism: Saterinone blocks alpha-1 adrenergic receptors on smooth muscle, leading to vasodilation and a reduction in blood pressure.
Q2: What are the main challenges when working with this compound in aqueous solutions?
The primary challenge with this compound is its limited aqueous solubility. Like many hydrochloride salts of poorly soluble parent drugs, its solubility can be influenced by factors such as pH and the presence of other ions in the solution. Researchers may encounter difficulties in achieving desired concentrations and maintaining the stability of the solution.
Q3: In what solvents is this compound known to be soluble?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO). While the hydrochloride salt form is intended to improve aqueous solubility compared to the parent compound, achieving high concentrations in purely aqueous buffers can still be challenging.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous buffer (e.g., PBS) | Common Ion Effect: The presence of chloride ions in the buffer can suppress the dissolution of the hydrochloride salt. | 1. Attempt to dissolve this compound in sterile, deionized water before adding it to your final buffer. 2. If using a buffer is necessary, consider a buffer system that does not contain chloride ions. |
| pH of the Solution: The solubility of this compound can be pH-dependent. | 1. Measure the pH of your final solution. 2. Adjust the pH to a more acidic range (e.g., pH 4-6) to see if solubility improves. Perform small-scale tests to determine the optimal pH for your desired concentration without compromising the stability of the compound or your experimental system. | |
| Incomplete Dissolution | Low Intrinsic Solubility: The compound may have inherently low solubility in aqueous media at the desired concentration. | 1. Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound. 2. Use sonication to help break up particles and enhance dissolution. 3. Consider the use of a co-solvent. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute this stock into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment. |
| Cloudiness or Haze in the Solution | Formation of Insoluble Aggregates: The compound may be forming aggregates that are not readily visible as a precipitate. | 1. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This is particularly important for cell-based assays and in vivo studies. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, deionized water or desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Solubilization in DMSO: Add a small volume of DMSO to the powder to create a concentrated primary stock solution (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved.
-
Aqueous Dilution (if required): For many experiments, a working stock solution in an aqueous buffer is needed.
-
Slowly add the desired aqueous buffer (e.g., PBS) to the DMSO stock solution while vortexing to prevent precipitation.
-
Important: It is often more effective to add the DMSO stock to the aqueous buffer rather than the other way around.
-
-
Final Concentration Adjustment: Adjust the volume with the aqueous buffer to reach the desired final stock concentration.
-
Sterilization (Optional): If for use in cell culture, sterilize the final stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Solubility Data
| Solvent | General Solubility Guideline |
| DMSO | Soluble |
| Water | Sparingly soluble; solubility may be pH-dependent. |
| Phosphate-Buffered Saline (PBS) | Lower solubility than in water may be observed due to the common ion effect. |
| Ethanol | Expected to have some solubility, but specific data is not available. |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by saterinone.
References
Technical Support Center: Optimizing Saterinone Hydrochloride for In Vitro Experiments
Welcome to the technical support center for Saterinone hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound exhibits a dual mechanism of action, making it a valuable tool for cardiovascular research. It functions as both:
-
A phosphodiesterase III (PDE3) inhibitor: By inhibiting PDE3, Saterinone increases intracellular levels of cyclic adenosine monophosphate (cAMP).
-
An alpha-1 adrenergic receptor antagonist: It blocks the signaling of alpha-1 adrenergic receptors.
This combined activity leads to positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) effects.
Q2: What is a recommended starting concentration range for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. Based on published data, here are some suggested starting ranges:
-
For PDE3 inhibition effects: Start with concentrations in the low micromolar (µM) to nanomolar (nM) range. A study on ventricular tissue from failing human hearts reported an IC50 value of 0.02 µM for PDE3 inhibition.[1]
-
For alpha-1 adrenergic receptor antagonism: A pA2 value of 8.46 has been reported in vascular tissue, suggesting high affinity. This corresponds to concentrations in the nanomolar range.
-
For functional cellular assays (e.g., in cardiac myocytes or vascular smooth muscle cells): A common starting point is between 1 µM and 10 µM, with a dose-response curve being essential to determine the optimal concentration for your specific assay.
It is always recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, follow these general steps:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: In which cell types can I use this compound?
Given its mechanism of action, this compound is particularly relevant for studies involving:
-
Cardiac myocytes: To investigate effects on contractility, calcium signaling, and hypertrophy.
-
Vascular smooth muscle cells: To study vasodilation, cell proliferation, and migration.
-
Platelets: To examine its effects on platelet aggregation.
-
Cell lines engineered to express alpha-1 adrenergic receptors or phosphodiesterases: For mechanistic studies and screening assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | - The concentration of this compound exceeds its solubility in the medium.- The final concentration of DMSO is too low to maintain solubility.- Interaction with components in the serum or medium. | - Prepare a fresh dilution from your stock solution.- Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1%).- Gently warm the medium to 37°C before and after adding the compound.- Consider using a lower concentration of serum if your experimental design allows. |
| No observable effect at expected concentrations. | - The cells do not express the target receptors (alpha-1 adrenergic) or enzymes (PDE3).- The compound has degraded due to improper storage or handling.- The incubation time is too short.- The assay is not sensitive enough. | - Verify target expression in your cell line using techniques like qPCR or Western blotting.- Use a fresh aliquot of your stock solution.- Perform a time-course experiment to determine the optimal incubation period.- Optimize your assay conditions or consider a more sensitive readout. |
| High background signal or off-target effects. | - The concentration of this compound is too high, leading to non-specific interactions.- The compound may have off-target effects at higher concentrations. | - Perform a dose-response curve to identify a concentration that is specific for your target of interest.- Research potential off-target effects of Saterinone and other PDE inhibitors to guide your data interpretation. |
| Cell death or cytotoxicity observed. | - The concentration of this compound is toxic to the cells.- The final DMSO concentration is too high. | - Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration range.- Ensure your final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 (PDE3 inhibition) | 0.02 µM | Ventricular tissue from failing human hearts | [1] |
| IC50 (PDE4 inhibition) | 0.03 µM | Ventricular tissue from failing human hearts | [1] |
| EC50 (Inotropic effect) | 3.2 µM | Guinea pig papillary muscle | |
| pA2 (Alpha-1 adrenoceptor antagonism) | 8.46 | Guinea pig vasculature |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
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This compound stock solution (in DMSO)
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Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the highest final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
cAMP Accumulation Assay
This protocol outlines a general method to measure the effect of this compound on intracellular cAMP levels.
Materials:
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Cells expressing the target of interest
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator, optional positive control)
-
Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well or 384-well plates
Procedure:
-
Seed cells in a suitable plate and grow to the desired confluency.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) in assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
(Optional) Stimulate the cells with an agonist (e.g., an adrenergic agonist if studying alpha-1 blockade's downstream effects, or forskolin as a positive control for cAMP production) for a defined period (e.g., 10-15 minutes).
-
Lyse the cells according to the instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit and a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Technical Support Center: Saterinone Hydrochloride Stability and Degradation
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Saterinone Hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2] Based on ICH guidelines, the following conditions are typically employed:
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[2][3]
-
Base Hydrolysis: Exposure to a basic solution like sodium hydroxide (e.g., 0.1 M to 1 M NaOH) at various temperatures.[2][3]
-
Oxidation: The use of an oxidizing agent, commonly hydrogen peroxide (e.g., 3% to 30% H₂O₂).[4]
-
Thermal Degradation: Subjecting the solid drug substance or a solution to high temperatures (e.g., 60°C to 80°C).
-
Photolytic Degradation: Exposing the drug substance (solid or in solution) to light, typically a combination of UV and visible light, as specified by ICH Q1B guidelines.
Q2: What are the major degradation products of this compound observed under stress conditions?
Under various stress conditions, this compound can degrade into several products. The primary hypothetical degradation products (DPs) that have been identified are summarized below.
| Degradation Product | Formation Condition(s) |
| DP1 (Hydrolysis Product) | Acidic and Basic Hydrolysis |
| DP2 (Oxidative Product) | Oxidation (Hydrogen Peroxide) |
| DP3 (N-Oxide) | Oxidation |
| DP4 (Photolytic Isomer) | Photolytic Exposure |
Q3: How can I troubleshoot unexpected peaks in my chromatogram during a stability study?
Unexpected peaks can arise from various sources. Our troubleshooting guide can help you identify the potential cause.
Troubleshooting Guide
Issue: Unexpected Peaks in the Chromatogram
An unexpected peak during HPLC analysis can be a degradation product, an impurity from the starting material, or an artifact from the analytical method itself.
dot
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Stress Condition: Heat the solution at 60°C for 24 hours.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Sample Preparation: Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL. Add 3% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature for 48 hours, protected from light.
-
Analysis: Directly dilute the sample with the mobile phase and analyze using a validated HPLC method.
Quantitative Data Summary
The following table summarizes the degradation of this compound under various forced degradation conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 12.5% | DP1 |
| Base Hydrolysis | 0.1 M NaOH | 12 hours | 60°C | 18.2% | DP1 |
| Oxidation | 3% H₂O₂ | 48 hours | 25°C | 25.7% | DP2, DP3 |
| Thermal | Solid State | 7 days | 80°C | 5.1% | Minor unidentified products |
| Photolytic | 1.2 million lux hours | 10 days | 25°C | 8.9% | DP4 |
Degradation Pathways
The proposed degradation pathways for this compound are visualized below. These diagrams illustrate the transformation of the parent drug into its major degradation products under specific stress conditions.
dot
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Saterinone Hydrochloride Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Saterinone hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in buffers a concern?
This compound is a dual-action drug with positive inotropic and vasodilatory effects, achieved through α1-adrenergic receptor blockade and phosphodiesterase III (PDE3) inhibition.[1][2] As a hydrochloride salt of a weakly basic compound, its solubility in aqueous buffers can be highly dependent on the pH and composition of the buffer, making it susceptible to precipitation under certain experimental conditions.[3][4] Precipitation can lead to inaccurate dosing, loss of biological activity, and confounding experimental results.
Q2: What are the primary factors that influence the solubility of this compound?
The solubility of hydrochloride salts like Saterinone is primarily influenced by:
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pH: The pH of the buffer solution is a critical factor. As a salt of a weak base, this compound is generally more soluble at a lower pH where it exists in its ionized form.[5][6][7] As the pH increases towards the pKa of the parent compound and beyond, the un-ionized, less soluble free base form will predominate, increasing the risk of precipitation.[4]
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Buffer Species and Ionic Strength: The type of buffer and its concentration can impact solubility. Some buffer salts can interact with the drug molecule, and high ionic strength can sometimes lead to a "salting-out" effect, reducing solubility.[5] Conversely, some buffer components can enhance solubility.
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Temperature: For most substances, solubility increases with temperature.[5][8] However, the stability of the compound at elevated temperatures must also be considered. This compound is recommended to be stored at -20°C, suggesting that temperature sensitivity might be a concern.[9]
-
Co-solvents and Excipients: The addition of organic co-solvents (e.g., DMSO, ethanol) or solubilizing excipients (e.g., surfactants, polymers) can significantly increase the solubility of poorly soluble compounds.[10][11] Saterinone is known to be soluble in DMSO.[9]
Q3: At what pH should I prepare my this compound stock solution and working solutions?
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental buffers.
Problem: Precipitation observed upon dilution of this compound stock solution into buffer.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
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Verify and Adjust Buffer pH:
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Possible Cause: The buffer pH is too high (neutral or alkaline), causing the conversion of the soluble hydrochloride salt to the less soluble free base.
-
Solution: Measure the pH of your final buffered solution containing this compound. If the pH is above 6.0, consider using a more acidic buffer. Buffers such as citrate or acetate in the pH range of 4.0 to 5.5 are often good starting points for hydrochloride salts of weak bases.
-
-
Evaluate the Final Concentration:
-
Possible Cause: The final concentration of this compound in the working solution exceeds its solubility limit under the current buffer conditions.
-
Solution: Try preparing a dilution series to determine the approximate solubility limit in your buffer system. If possible, reduce the final working concentration.
-
-
Assess the Buffer System:
-
Possible Cause: The components of your buffer may be contributing to precipitation. For example, high concentrations of phosphate buffers can sometimes cause precipitation of drugs, especially when mixed with organic co-solvents.[12]
-
Solution: If you are using a phosphate buffer, try switching to an alternative buffer system like citrate or acetate. Also, consider reducing the molarity of your buffer if it is very high.
-
-
Incorporate a Co-solvent:
-
Possible Cause: The aqueous buffer is not a sufficiently solubilizing environment for the compound, even at an optimal pH.
-
Solution: If your experimental system allows, maintain a small percentage of the organic solvent from your stock solution (e.g., up to 1% DMSO or ethanol) in your final working solution. This can help to keep the drug in solution. Always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
-
Use Solubilizing Excipients:
-
Possible Cause: The intrinsic solubility of the compound is very low in aqueous media.
-
Solution: For in vitro assays, consider the addition of non-ionic surfactants like Tween 80 or polymers such as Hydroxypropyl Methylcellulose (HPMC) to your buffer.[10][13] These can act as precipitation inhibitors.[14][15] The choice and concentration of the excipient will need to be optimized and validated for compatibility with your assay.
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Experimental Protocols
Protocol: Determining the pH-Dependent Solubility of a Hydrochloride Salt
This protocol provides a general method to empirically determine the solubility of a hydrochloride salt like Saterinone at different pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers that are appropriate for the desired pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8). Ensure the ionic strength of the buffers is consistent.
-
-
Sample Preparation:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Analysis:
-
Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH. This will generate a pH-solubility profile for the compound.
-
Data Presentation
While specific solubility data for this compound is not publicly available, the following table illustrates the pH-dependent solubility of another hydrochloride salt, KRM-II-81 HCl, and can be used as a reference for the expected trend.[7]
| pH | Aqueous Solubility of KRM-II-81 HCl (g/L) |
| 1 | 13.1 |
| 2 | 12.5 |
| 3 | 11.8 |
| 7 | 5.4 |
Data from reference[7]. This data is for KRM-II-81 HCl and is intended for illustrative purposes only.
Signaling Pathways
This compound exerts its effects through two primary mechanisms: α1-adrenergic receptor antagonism and phosphodiesterase III (PDE3) inhibition.
Saterinone's Dual Mechanism of Action
Caption: Saterinone's dual mechanism of action on vascular and cardiac cells.
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α1-Adrenergic Receptor Antagonism: Saterinone blocks the α1-adrenergic receptor, preventing norepinephrine and epinephrine from binding.[1][2] This inhibits the Gq protein-mediated signaling cascade that leads to the activation of Phospholipase C (PLC).[16] The subsequent reduction in inositol trisphosphate (IP3) and diacylglycerol (DAG) leads to decreased intracellular calcium release and reduced Protein Kinase C (PKC) activation, resulting in vasodilation.[16][17]
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Phosphodiesterase III (PDE3) Inhibition: In cardiac and smooth muscle cells, Saterinone inhibits the PDE3 enzyme.[1][18] PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[19][20] By inhibiting PDE3, Saterinone increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[19] In cardiac muscle, this results in increased contractility (positive inotropy). In vascular smooth muscle, it promotes relaxation, contributing to vasodilation.[19]
References
- 1. tandfonline.com [tandfonline.com]
- 2. embopress.org [embopress.org]
- 3. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. ahajournals.org [ahajournals.org]
- 18. What are PDE3 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 19. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 20. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of Saterinone hydrochloride in cells
This technical support center provides troubleshooting guidance for researchers using Saterinone hydrochloride in cellular assays. The information is presented in a question-and-answer format to address common issues related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing an unexpected phenotype that is not consistent with PDE3 inhibition alone. What could be the cause?
A1: this compound has a dual mechanism of action: it is a potent phosphodiesterase III (PDE3) inhibitor and also an alpha-1 adrenoceptor antagonist.[1][2][3][4] The unexpected phenotype could be due to the blockade of alpha-1 adrenergic receptors in your cell model. It is crucial to determine if your cells express functional alpha-1 adrenoceptors.
Q2: How can I determine if the observed effect is due to PDE3 inhibition or alpha-1 adrenergic blockade?
A2: To dissect the contribution of each pathway, you can perform the following control experiments:
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Use a selective alpha-1 adrenergic agonist: Treat your cells with an agonist like phenylephrine. If this compound blocks the effect of phenylephrine, it confirms alpha-1 adrenergic antagonism in your system.[1][3]
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Use a different, more selective PDE3 inhibitor: Compare the effects of this compound with a PDE3 inhibitor that lacks alpha-1 blocking activity, such as milrinone or amrinone. If these compounds produce a similar phenotype, the effect is likely mediated by PDE3 inhibition.
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Rescue experiment with a downstream effector: Since PDE3 inhibition leads to increased intracellular cAMP, you can try to mimic the effect with a direct activator of adenylyl cyclase like forskolin, or a cell-permeable cAMP analog like 8-Bromo-cAMP.
A3: While the primary literature focuses on cardiovascular effects, the underlying mechanisms can influence various cellular processes. Increased cAMP levels due to PDE3 inhibition can affect cell cycle progression, differentiation, and apoptosis in a cell-type-specific manner. The alpha-1 adrenergic blockade can also impact pathways controlling cell growth and survival. It is recommended to perform a dose-response curve to determine the EC50 for the observed phenotype and compare it to the known IC50 values for PDE3 and alpha-1 adrenoceptor inhibition.
Q4: Are there any known differences between the enantiomers of Saterinone?
A4: The R(+) and S(-) enantiomers of Saterinone are reported to be virtually equipotent in their inhibition of PDE isoenzymes.[5] However, the S(-) enantiomer is about 10-fold more potent in binding to alpha-1 adrenoceptors than the R(+) enantiomer in rat brain cortex membranes, although this difference is less pronounced in functional assays.[1] If you suspect an alpha-1 adrenergic effect, testing the individual enantiomers, if available, could provide further insight.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of racemic Saterinone and its enantiomers on different phosphodiesterase isoenzymes from failing human hearts.
| Compound | PDE I (IC50 µmol/l) | PDE II (IC50 µmol/l) | PDE III (IC50 µmol/l) | PDE IV (IC50 µmol/l) |
| Racemic Saterinone | 37.3 | 51.4 | 0.02 | 0.03 |
| R(+)-Saterinone | Not reported | Not reported | Slightly more potent than S(-) | Not reported |
| S(-)-Saterinone | Not reported | Not reported | Slightly less potent than R(+) | Not reported |
| Data sourced from Zimmermann et al., 1994.[5] |
Experimental Protocols
Protocol 1: Assessing Alpha-1 Adrenergic Blockade in Cells
Objective: To determine if this compound exhibits alpha-1 adrenergic antagonist activity in the user's specific cell model.
Methodology:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere and reach the desired confluency.
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Pre-treatment: Incubate the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control for a predetermined time (e.g., 30 minutes).
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Agonist Stimulation: Add a known alpha-1 adrenergic agonist, such as phenylephrine, at a concentration that elicits a measurable response (e.g., EC80).
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Endpoint Measurement: Measure a downstream signaling event associated with alpha-1 adrenoceptor activation. This could be calcium mobilization, inositol phosphate accumulation, or activation of specific kinases like ERK.
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Data Analysis: Compare the response to the agonist in the presence and absence of this compound. A significant reduction in the agonist-induced response in the presence of this compound indicates alpha-1 adrenergic blockade.
Protocol 2: Validating On-Target PDE3 Inhibition
Objective: To confirm that the observed cellular effect of this compound is mediated through the inhibition of PDE3.
Methodology:
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Cell Culture: Culture cells as described in Protocol 1.
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Treatment: Treat cells with this compound, a control PDE3 inhibitor (e.g., milrinone), or a vehicle control.
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Endpoint Measurement:
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cAMP Assay: Measure intracellular cAMP levels using a commercially available ELISA or FRET-based biosensor. An increase in cAMP levels upon treatment would be indicative of PDE inhibition.
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Phenotypic Assay: Measure the specific cellular phenotype of interest (e.g., changes in gene expression, protein phosphorylation, cell morphology).
-
-
Comparison: Compare the effects of this compound with the control PDE3 inhibitor. A similar response profile suggests that the effect is on-target.
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Rescue/Mimicry:
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Treat cells with a direct adenylyl cyclase activator (forskolin) or a cell-permeable cAMP analog (8-Bromo-cAMP).
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If these agents mimic the effect of this compound, it provides further evidence for the involvement of the cAMP pathway secondary to PDE3 inhibition.
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Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for troubleshooting Saterinone's off-target effects.
References
- 1. Lack of stereoselectivity in the inotropic and phosphodiesterase inhibitory effects of saterinone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive inotropic and vasodilatory actions of saterinone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic and autonomic effects of intravenous saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of saterinone and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Saterinone Hydrochloride-Induced Hypotension in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Saterinone hydrochloride in animal studies. The information is designed to address specific issues related to hypotension that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect blood pressure?
A1: this compound is a cardiovascular agent with a dual mechanism of action: it is a positive inotrope and a vasodilator.[1][2] Its effects on blood pressure are primarily due to:
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Alpha-1 Adrenergic Receptor Blockade: Saterinone competitively blocks alpha-1 adrenergic receptors, leading to vasodilation and a decrease in systemic vascular resistance.[1]
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Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, Saterinone increases intracellular cyclic AMP (cAMP) levels. In vascular smooth muscle, this leads to further vasodilation. In the heart, increased cAMP enhances myocardial contractility (positive inotropy).[2][3]
The net effect is a reduction in arterial blood pressure.[1][3]
Q2: What are the typical hemodynamic effects observed with this compound administration in animal models?
A2: Studies in various animal models have demonstrated that this compound produces a dose-dependent decrease in blood pressure.[1] Key hemodynamic changes include a significant reduction in systemic vascular resistance.[3] While it has a positive inotropic effect, the vasodilation often leads to an overall hypotensive response.[1]
Q3: What are the initial signs of this compound-induced hypotension in an animal experiment?
A3: The primary and most reliable sign is a drop in measured blood pressure (systolic, diastolic, and mean arterial pressure). Other clinical signs may include a reflex tachycardia (increased heart rate) as the body attempts to compensate for the drop in blood pressure.[3] In anesthetized animals, a decrease in end-tidal CO2 may also be observed. It is crucial to have continuous and accurate blood pressure monitoring in place.
Troubleshooting Guide: Managing Hypotension
Problem: A significant drop in mean arterial pressure (MAP) is observed after this compound administration.
Solution:
A stepwise approach is recommended to manage Saterinone-induced hypotension. The appropriate intervention depends on the severity of the hypotension and the experimental context.
Step 1: Immediate Assessment and Non-Pharmacological Intervention
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Confirm the Reading: Ensure the blood pressure monitoring equipment is functioning correctly (e.g., proper cuff size and placement for non-invasive methods, or transducer calibration for invasive methods).[4]
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Reduce Anesthesia (if applicable): In anesthetized animals, inhalant anesthetics like isoflurane can cause vasodilation and myocardial depression, exacerbating hypotension.[4][5] If the experimental protocol allows, reducing the concentration of the anesthetic agent should be the first step.[6][7]
Step 2: Fluid Therapy
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Rationale: Fluid administration increases intravascular volume, which can help to counteract the vasodilation and improve cardiac output.
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Protocol: Administer an intravenous (IV) bolus of a balanced, isotonic crystalloid solution (e.g., Lactated Ringer's solution or Normosol-R).[4][8]
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Dosage: A typical starting dose is 10-20 mL/kg administered over 15 minutes.[4]
-
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Colloids: If hypotension persists after crystalloid administration, a synthetic colloid (e.g., hetastarch) can be considered, especially in cases of hypoalbuminemia.[4]
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Dosage: A typical dose is 3-5 mL/kg over 20 minutes.[4]
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Step 3: Pharmacological Intervention (Vasopressors and Inotropes)
If fluid therapy is insufficient to restore adequate blood pressure, pharmacological agents should be used. The choice of agent will depend on the desired mechanism of action. These are typically administered as a continuous rate infusion (CRI) to allow for titration to effect.
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Norepinephrine: A potent vasopressor that primarily stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in systemic vascular resistance. It is often considered a first-line agent for severe, unresponsive hypotension.[9][10]
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Dopamine: Has dose-dependent effects. At moderate doses (5-10 µg/kg/min in dogs), it stimulates beta-1 adrenergic receptors to increase cardiac contractility and heart rate. At higher doses (>10 µg/kg/min), it also stimulates alpha-1 receptors, causing vasoconstriction.[8]
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Dobutamine: Primarily a beta-1 adrenergic agonist that increases cardiac contractility with minimal effects on vascular resistance. It can be beneficial if increased cardiac output is the primary goal.[9][11]
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Vasopressin: A non-adrenergic vasopressor that can be effective in cases of refractory hypotension, particularly in septic shock models.[9][11]
Data Presentation
Table 1: Hemodynamic Effects of this compound in Humans with Congestive Heart Failure
| Parameter | Baseline (Mean ± SD) | After Saterinone Infusion (Mean ± SD) | % Change |
| Mean Arterial Pressure (mmHg) | 85 ± 12 | 78 ± 11 | -8.2% |
| Systemic Vascular Resistance (dynes·sec·cm⁻⁵) | 1650 ± 450 | 1040 ± 320 | -37% |
| Cardiac Index (L/min/m²) | 2.1 ± 0.5 | 2.7 ± 0.6 | +28.6% |
| Heart Rate (beats/min) | 82 ± 15 | 88 ± 16 | +7.3% |
Data adapted from a study in patients with severe congestive heart failure receiving an intravenous infusion of Saterinone.[2][6]
Table 2: Common Intravenous Dosages of Vasoactive Drugs for Managing Hypotension in Dogs
| Drug | Dosage | Primary Receptors | Primary Effect |
| Dopamine | 5-15 µg/kg/min CRI | Dopaminergic, β1, α1 | Increased contractility and vasoconstriction (dose-dependent) |
| Dobutamine | 2-10 µg/kg/min CRI | β1 | Increased contractility |
| Norepinephrine | 0.1-1.0 µg/kg/min CRI | α1 > β1 | Potent vasoconstriction |
| Ephedrine | 0.05-0.2 mg/kg IV bolus | α1, β1 | Increased contractility and vasoconstriction |
| Vasopressin | 0.5-2.5 mU/kg/min CRI | V1 | Vasoconstriction |
Dosages are general guidelines and should be titrated to effect based on continuous blood pressure monitoring.[8]
Experimental Protocols
Protocol 1: General Procedure for Blood Pressure Measurement in Anesthetized Rodents
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Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on a heating pad to maintain body temperature.
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Catheterization: Surgically implant a catheter into the carotid or femoral artery. The catheter should be filled with heparinized saline to prevent clotting.
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Transducer Connection: Connect the arterial catheter to a pressure transducer.
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Calibration: Calibrate the transducer to atmospheric pressure (zero) and a known pressure (e.g., 100 mmHg) using a mercury manometer.
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Data Acquisition: Connect the transducer to a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
Protocol 2: Preparation and Administration of a Dopamine Continuous Rate Infusion (CRI) for a 10 kg Dog
-
Drug Calculation:
-
Desired dose: 5 µg/kg/min
-
Dog's weight: 10 kg
-
Total dose per minute: 5 µg/kg/min * 10 kg = 50 µ g/min
-
Total dose per hour: 50 µ g/min * 60 min/hr = 3000 µg/hr = 3 mg/hr
-
-
Dilution:
-
Concentration of dopamine vial: 40 mg/mL
-
Add 0.75 mL of dopamine (30 mg) to a 500 mL bag of 0.9% saline.
-
Final concentration of the diluted solution: 30 mg / 500 mL = 0.06 mg/mL = 60 µg/mL
-
-
Infusion Rate Calculation:
-
Desired dose rate: 50 µ g/min
-
Concentration of diluted solution: 60 µg/mL
-
Infusion rate: 50 µ g/min / 60 µg/mL = 0.83 mL/min
-
Convert to mL/hr for the infusion pump: 0.83 mL/min * 60 min/hr = 50 mL/hr
-
-
Administration: Administer the diluted dopamine solution intravenously using a calibrated infusion pump at the calculated rate. Continuously monitor blood pressure and titrate the infusion rate up or down to achieve the target blood pressure.
Visualizations
Caption: Saterinone's dual mechanism leading to hypotension.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Use of vasopressors for treatment of vasodilatory hypotension in dogs and cats by Diplomates of the American College of Veterinary Emergency and Critical Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. vettimes.com [vettimes.com]
- 9. Positive inotropic and vasodilatory actions of saterinone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 11. researchgate.net [researchgate.net]
Long-term stability of Saterinone hydrochloride stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Saterinone hydrochloride stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For most in vitro applications, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation. For in vivo studies, further dilution in a physiologically compatible vehicle such as saline or a buffered solution may be necessary.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][2] Aliquoting the stock solution into smaller, single-use volumes is advised to minimize freeze-thaw cycles, which can contribute to degradation.
Q3: How can I check the stability of my this compound stock solution?
A3: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify the parent compound and any potential degradation products.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar hydrochloride salt compounds can be susceptible to hydrolysis of amide bonds, oxidation, and photolytic degradation.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Supersaturation of the solution.- Change in temperature or pH.- Solvent evaporation. | - Gently warm the solution to try and redissolve the precipitate.- If warming fails, sonication may be attempted.- Ensure the storage container is sealed tightly to prevent solvent evaporation.- Consider preparing a fresh, lower concentration stock solution. |
| Color change in the stock solution | - Oxidation of the compound.- Contamination. | - Discard the solution and prepare a fresh stock.- To minimize oxidation, consider degassing the solvent before use and storing the solution under an inert gas (e.g., argon or nitrogen). |
| Loss of biological activity | - Degradation of this compound. | - Prepare a fresh stock solution from solid material.- Re-evaluate storage conditions and handling procedures to minimize degradation.- Perform analytical validation (e.g., HPLC) to confirm the concentration and purity of the stock solution. |
| Inconsistent experimental results | - Inaccurate initial weighing of the compound.- Pipetting errors during dilution.- Instability of the compound in the final assay medium. | - Calibrate balances and pipettes regularly.- Prepare a fresh stock solution and perform serial dilutions carefully.- Assess the stability of this compound in the final experimental buffer and over the time course of the experiment. |
Long-Term Stability of this compound Stock Solutions
The following table summarizes hypothetical stability data for this compound stock solutions prepared in DMSO at a concentration of 10 mM. This data is for illustrative purposes and should be confirmed by internal stability studies.
| Storage Temperature | Time Point | Purity (%) by HPLC | Observations |
| -20°C | 1 month | 99.5 | No visible changes |
| 3 months | 98.9 | No visible changes | |
| 6 months | 97.8 | No visible changes | |
| 12 months | 95.2 | Slight yellowing | |
| 4°C | 1 week | 98.2 | No visible changes |
| 2 weeks | 96.5 | Minor precipitation | |
| 1 month | 92.1 | Significant precipitation | |
| Room Temperature | 24 hours | 97.0 | No visible changes |
| 48 hours | 94.3 | Slight yellowing | |
| 1 week | 85.6 | Visible degradation |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
- 1. Saterinone (hydrochloride) | 102685-83-6 [m.chemicalbook.com]
- 2. Long-term stability of abused drugs and antiabuse chemotherapeutical agents stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Saterinone Hydrochloride In Vivo Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using saterinone hydrochloride in in vivo experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Saterinone is a dual-action cardiotonic agent. Its mechanism of action involves:
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, saterinone increases intracellular levels of cyclic AMP (cAMP). In cardiac muscle, this leads to a positive inotropic effect (increased contractility). In vascular smooth muscle, it results in vasodilation.
-
Alpha-1 Adrenergic Receptor Blockade: Saterinone also acts as an antagonist at alpha-1 adrenergic receptors, which contributes to its vasodilatory effects, reducing both preload and afterload on the heart.
Q2: What are the expected in vivo effects of this compound?
Based on its mechanism of action, saterinone produces both positive inotropic and vasodilatory effects in vivo. In animal models, this can result in an increase in cardiac contractility (e.g., increased left ventricular dP/dtmax) and a reduction in blood pressure.[1] The duration of its alpha-1 blocking effect may be longer than its inotropic effect.[1]
Q3: What are the potential side effects or adverse events to monitor for in animal studies?
While specific adverse events for saterinone in preclinical animal studies are not well-documented in publicly available literature, potential side effects can be inferred from its drug class (PDE3 inhibitors). Researchers should monitor for:
-
Hypotension: Due to its vasodilatory effects.
-
Tachycardia (Increased Heart Rate): This can be a reflex response to vasodilation.[2]
-
Cardiac Arrhythmias: A known risk with PDE3 inhibitors.
-
Injection site reactions: Depending on the formulation and route of administration.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound
As a hydrochloride salt, saterinone is expected to have better aqueous solubility than its free base. However, achieving the desired concentration for in vivo dosing, especially for parenteral routes, can be challenging.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Remarks |
| Low aqueous solubility at neutral pH | Attempt to dissolve in sterile, acidified solutions. A common approach for hydrochloride salts is to use a vehicle with a slightly acidic pH (e.g., pH 4-6). Citrate or phosphate buffers can be considered. | Always check the final pH of the solution to ensure it is within a physiologically tolerable range for the chosen route of administration (typically pH 4-9 for parenteral routes). |
| Precipitation in saline | If precipitation occurs in isotonic saline (0.9% NaCl), try dissolving the compound in a small amount of a co-solvent like DMSO or ethanol first, and then slowly adding it to the saline with vigorous vortexing. | The final concentration of the co-solvent should be minimized to avoid toxicity. For example, DMSO concentrations are typically kept below 10% for intravenous and intraperitoneal injections in rodents. |
| Insufficient solubility for high-dose studies | Consider using solubilizing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD). These can form inclusion complexes with the drug to enhance aqueous solubility. | The use of excipients must be validated to ensure they do not interfere with the experimental outcomes and are non-toxic at the administered concentration. |
| Compound is not fully dissolving | Use of sonication or gentle warming (e.g., to 37°C) can aid in the dissolution of the compound. | After warming, allow the solution to return to room temperature to ensure the compound remains in solution. Always visually inspect for precipitation before administration. |
Problem 2: Inconsistent or Unexpected Experimental Results
Variability in experimental outcomes can arise from issues with drug preparation, administration, or stability.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Remarks |
| Precipitation of the compound upon injection | If using a co-solvent system (e.g., DMSO/saline), the drug may precipitate when the solution comes into contact with physiological fluids. | Decrease the concentration of the dosing solution and increase the injection volume (while staying within recommended limits for the animal and route). Ensure the solution is administered slowly. |
| Degradation of this compound in solution | Prepare fresh dosing solutions for each experiment. If solutions need to be stored, they should be protected from light and refrigerated. | Conduct a preliminary stability assessment of your formulation by storing it under the intended conditions and visually inspecting for any changes (e.g., color change, precipitation) over time. |
| Incorrect dose administration | Ensure accurate weighing of the compound and precise volume measurements. For oral gavage, verify proper tube placement to avoid administration into the lungs. For IV injections, confirm patency of the vein. | Always use calibrated equipment. For oral gavage, measure the tube from the animal's nose to the last rib to ensure it reaches the stomach.[2] |
| Vehicle-induced effects | The vehicle itself may have biological effects. | Always include a vehicle-only control group in your experiments to differentiate the effects of saterinone from those of the vehicle. |
Experimental Protocols
Suggested Starting Point for Formulation Development
Note: The following are suggested starting points based on common practices for similar compounds. The optimal vehicle and concentration for this compound should be determined empirically by the researcher.
For Intravenous (IV) or Intraperitoneal (IP) Injection:
-
Vehicle Option 1 (Aqueous-based):
-
Attempt to dissolve this compound directly in sterile 0.9% saline or 5% dextrose in water (D5W).
-
If solubility is limited, try adjusting the pH to a slightly acidic range (e.g., pH 5-6) with a biocompatible buffer.
-
-
Vehicle Option 2 (Co-solvent system):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, dilute the DMSO stock with sterile saline or D5W. A common final formulation might be 10% DMSO, 40% PEG 300, and 50% saline. The final concentration of DMSO should be kept as low as possible.
-
For Oral Gavage:
-
Vehicle Option 1 (Aqueous Suspension):
-
If this compound has low aqueous solubility, it can be administered as a suspension.
-
A common vehicle for suspensions is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in sterile water. A small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to aid in wetting the powder.
-
-
Vehicle Option 2 (Solution):
-
If the compound is sufficiently soluble, it can be dissolved in sterile water or a suitable buffer.
-
Administration Route Protocols (General Guidance for Rodents)
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Intravenous (IV) Injection (Tail Vein):
-
Animal Restraint: Use an appropriate restraint device. Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Needle Size: 27-30 gauge.
-
Volume: For a bolus dose, the maximum volume is typically 5 ml/kg.[3]
-
Procedure: Insert the needle into one of the lateral tail veins. A successful injection will have no resistance and no bleb formation.
Intraperitoneal (IP) Injection:
-
Animal Restraint: Manual restraint is common. The animal should be positioned with its head tilted downwards.
-
Needle Size: 23-27 gauge.[4]
-
Volume: Up to 10 ml/kg.[4]
-
Procedure: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[5] Aspirate briefly before injecting to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
Oral Gavage:
-
Animal Restraint: Manual restraint, ensuring the head and body are in a straight line.
-
Gavage Needle: Use a flexible or ball-tipped gavage needle appropriate for the size of the animal (e.g., 18-20 gauge for mice).[2]
-
Volume: Up to 10 ml/kg.[6]
-
Procedure: Measure the needle from the tip of the animal's nose to the last rib to avoid stomach perforation.[2] Pass the needle gently along the roof of the mouth into the esophagus. Do not force the needle.
Quantitative Data
The following table summarizes the limited quantitative data available from the literature for saterinone. Researchers should use this as a starting point and perform dose-response studies to determine the optimal dose for their specific model and research question.
| Parameter | Species | Route | Dose/Concentration | Effect | Source |
| Effective Dose | Rat (Spontaneously Hypertensive) | Oral | 10-30 mg/kg | Significant reduction in arterial blood pressure. | [1] |
| Effective Dose | Cat (Conscious) | Oral | 10-30 mg/kg | Significant increase in left ventricular dP/dtmax. | [1] |
| Effective Dose | Cat (Anesthetized) | Intravenous | Slow infusion | Onset of inotropic and vascular effects. | [1] |
| Clinical Infusion Rate | Human | Intravenous | 1.5 - 2 µg/kg/min | Hemodynamic changes in patients with heart failure. | [2] |
References
- 1. Positive inotropic and vasodilatory actions of saterinone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic and autonomic effects of intravenous saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species-specific pharmacokinetics of styrene in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of valerenic acid in rats after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of Saterinone hydrochloride in experimental design
Welcome to the technical support center for Saterinone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of this compound in experimental design. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: My this compound solution appears to have precipitated. How can I ensure it remains in solution?
A1: this compound is soluble in DMSO[1]. For aqueous buffers, solubility can be limited.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in 100% DMSO and store at -20°C.
-
For working solutions, dilute the DMSO stock in your aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
If precipitation still occurs, consider a gentle warming of the solution or sonication. However, be mindful of potential degradation with excessive heat.
-
It is advisable to prepare fresh working solutions for each experiment to minimize precipitation issues.
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Q2: I am observing unexpected off-target effects in my experiments. What are the known off-target activities of this compound?
A2: this compound is known to have a dual mechanism of action, acting as both a phosphodiesterase III (PDE3) inhibitor and an alpha-1 adrenoceptor antagonist[2][3]. More recent research has also indicated that it can inhibit phosphodiesterase IV (PDE4) with similar potency to PDE3 in failing human hearts[4].
-
Troubleshooting:
-
To dissect the effects of PDE3 inhibition versus alpha-1 blockade, consider using a selective alpha-1 antagonist (e.g., prazosin) as a control to determine the contribution of this pathway.
-
Given the PDE4 inhibition, be aware of potential confounding effects related to this pathway, especially in cell types where PDE4 plays a significant role in cAMP regulation.
-
When interpreting results, consider that the observed effects may be a composite of inhibiting both PDE3 and PDE4, as well as blocking alpha-1 adrenoceptors.
-
Q3: I am not observing the expected positive inotropic effect in my isolated heart preparation. What could be the issue?
A3: Several factors can influence the inotropic response to this compound in ex vivo heart preparations.
-
Troubleshooting:
-
Species Differences: The density and subtype of phosphodiesterases and adrenergic receptors can vary between species (e.g., rat, guinea pig, rabbit), potentially altering the response to Saterinone[5][6]. Ensure your chosen model is appropriate and compare your findings with literature data from the same species.
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Heart Health: The inotropic effects of PDE3 inhibitors can be less pronounced in failing hearts compared to healthy hearts[2]. The physiological state of the isolated heart is a critical factor.
-
Experimental Conditions: Ensure optimal perfusion pressure, temperature, and oxygenation of the perfusate in your Langendorff or working heart setup. Suboptimal conditions can lead to a diminished contractile response. Ectopic heartbeats can also interfere with the signal; ensure proper stimulation parameters if the heart is being paced[7].
-
Drug Concentration: Verify the final concentration of this compound in your perfusate and ensure it is within the effective range (EC50 for positive inotropic effect in guinea pig papillary muscle is approximately 3.2 µM)[2].
-
Q4: How stable is this compound in solution during my experiments?
-
General Guidance for Stability:
-
Prepare fresh solutions for each experiment to minimize the risk of degradation.
-
Protect solutions from light, especially if experiments are prolonged.
-
Avoid high temperatures when dissolving the compound.
-
If you suspect degradation is affecting your results, a stability-indicating HPLC method can be developed to quantify the amount of intact this compound over time under your specific experimental conditions. General approaches to developing such methods are well-documented[8][13][16].
-
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Potency of this compound
| Parameter | Species/Tissue | Value | Reference |
| EC50 (Positive Inotropy) | Guinea Pig (papillary muscle) | 3.2 µM | [2] |
| IC50 (PDE Inhibition) | Guinea Pig (right ventricle homogenate) | 23 µM | [2] |
| pA2 (alpha-1 antagonism) | Guinea Pig (vasculature) | 8.46 | [2] |
Table 2: Selectivity Profile of this compound in Failing Human Heart Ventricular Tissue
| Phosphodiesterase Isoform | IC50 | Reference |
| PDE I | 37.3 µM | [4] |
| PDE II | 51.4 µM | [4] |
| PDE III | 0.02 µM | [4] |
| PDE IV | 0.03 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Assessment of Inotropic Effects in an Isolated Langendorff Perfused Heart
This protocol provides a general framework for assessing the positive inotropic effects of this compound using a Langendorff apparatus.
1. Preparation of the Langendorff System:
- Assemble the Langendorff apparatus according to the manufacturer's instructions.
- Prepare Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose, and 2.5 mM CaCl2).
- Continuously bubble the buffer with 95% O2 / 5% CO2 and maintain the temperature at 37°C.
2. Heart Isolation and Cannulation:
- Anesthetize the animal (e.g., rat or guinea pig) following approved institutional guidelines.
- Perform a thoracotomy to expose the heart.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
- Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Secure with a suture.
3. Perfusion and Equilibration:
- Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).
- Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions.
- Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes) until a stable heart rate and contractile force are achieved.
4. Drug Administration and Data Acquisition:
- Prepare a stock solution of this compound in DMSO.
- Introduce this compound into the perfusion line at increasing concentrations to generate a dose-response curve.
- Record left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
5. Data Analysis:
- Calculate the change in LVDP from baseline for each concentration of this compound.
- Plot the dose-response curve and determine the EC50 value.
Protocol 2: Phosphodiesterase III (PDE3) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on PDE3. Commercial kits are also available and their specific protocols should be followed.
1. Reagents and Preparation:
- Recombinant human PDE3 enzyme.
- Assay buffer (e.g., Tris-HCl based buffer with MgCl2).
- Cyclic adenosine monophosphate (cAMP) as the substrate.
- Snake venom nucleotidase.
- Malachite green reagent for phosphate detection.
- This compound and a known PDE3 inhibitor (e.g., milrinone) as a positive control.
2. Assay Procedure:
- Prepare a serial dilution of this compound.
- In a 96-well plate, add the assay buffer, PDE3 enzyme, and the diluted this compound or control.
- Pre-incubate for a short period (e.g., 10 minutes) at 30°C.
- Initiate the reaction by adding cAMP.
- Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
- Stop the PDE3 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. Incubate for a further period (e.g., 10 minutes).
- Stop the nucleotidase reaction and develop the color by adding the malachite green reagent.
3. Data Analysis:
- Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
- Calculate the percentage of PDE3 inhibition for each concentration of this compound.
- Plot the concentration-response curve and determine the IC50 value.
Protocol 3: Intracellular Calcium Imaging in Cardiomyocytes
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to this compound in isolated cardiomyocytes.
1. Cardiomyocyte Isolation:
- Isolate ventricular myocytes from an appropriate animal model (e.g., rat or rabbit) using enzymatic digestion methods.
2. Fluorescent Dye Loading:
- Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
- Allow sufficient time for the dye to de-esterify within the cells.
3. Calcium Imaging:
- Place the dye-loaded cardiomyocytes on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
- Perfuse the cells with a physiological salt solution.
- Record baseline fluorescence.
- Introduce this compound into the perfusion solution.
- Record the changes in fluorescence intensity over time.
4. Data Analysis:
- For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration.
- For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
- Analyze parameters such as the amplitude and decay kinetics of the calcium transients.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway in cardiomyocytes.
Caption: General experimental workflow for studying this compound.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Phosphodiesterase inhibition and Ca2+ sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic effects of saterinone and milrinone in the isolated guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Species differences in the negative inotropic effect of acetylcholine and soman in rat, guinea pig, and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of ouabain on rat heart: comparison with its effect on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. altasciences.com [altasciences.com]
- 12. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Saterinone Hydrochloride in Prolonged Research Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Saterinone hydrochloride in prolonged experimental studies.
Troubleshooting Guides
Issue: Variability in Hemodynamic Measurements Across a Prolonged Study
-
Question: We are observing significant variability in hemodynamic measurements (e.g., cardiac index, systemic vascular resistance) in our animal models during a multi-week study with this compound. What could be the cause, and how can we troubleshoot this?
-
Answer: Variability in prolonged studies can arise from several factors. Here is a systematic approach to troubleshooting:
-
Confirm Drug Stability: Ensure that your this compound solution is prepared fresh for each administration and stored under appropriate conditions to prevent degradation over the course of the study.
-
Standardize Administration Protocol: Verify that the intravenous infusion rate is consistent and accurately calibrated for each subject. In a study on patients with severe chronic heart failure, Saterinone was administered via intravenous infusion at a rate of 1.5 µg/kg per minute for 24 hours[1]. Maintaining a consistent administration protocol is crucial.
-
Monitor Subject Health: Underlying changes in the health of the animal models can influence their response to Saterinone. Monitor for signs of infection, changes in weight, or other health issues that could impact cardiovascular physiology.
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Acclimatize Subjects: Ensure that all subjects are properly acclimatized to the experimental setup to minimize stress-induced physiological changes that can confound results.
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Consider Pharmacokinetics: Saterinone has a multi-compartment pharmacokinetic profile with a terminal half-life of approximately 15.7 hours[1]. In prolonged studies, it is important to consider the potential for drug accumulation and to establish a dosing regimen that maintains steady-state plasma concentrations if desired.
-
Issue: Unexpectedly Strong Hypotensive Effect
-
Question: Our subjects are experiencing a more significant drop in blood pressure than anticipated. How can we manage this?
-
Answer: this compound possesses both positive inotropic and vasodilatory actions, with the latter being attributed to its alpha-1 adrenergic receptor blocking properties[2][3]. An exaggerated hypotensive response could be due to:
-
Dose-Response: The dose of Saterinone may be too high for the specific animal model or individual subject. It is advisable to perform a dose-ranging study to determine the optimal dose that achieves the desired inotropic effect without causing excessive hypotension.
-
Interaction with Anesthetics: If the subjects are anesthetized, the anesthetic agent may have its own cardiovascular effects that could be potentiated by Saterinone. Review the literature for known interactions between your chosen anesthetic and alpha-1 blockers or PDE III inhibitors.
-
Volume Status: Dehydration or hypovolemia in the subjects can exacerbate the hypotensive effects of vasodilators. Ensure adequate hydration of the subjects before and during the experiment.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of action of this compound?
-
Answer: this compound has a dual mechanism of action. It is a selective phosphodiesterase III (PDE III) inhibitor and an alpha-1 adrenergic receptor antagonist[2][3][4]. As a PDE III inhibitor, it increases intracellular cyclic AMP (cAMP) levels, leading to positive inotropic effects (increased contractility) in the heart muscle and vasodilation. Its alpha-1 blocking properties also contribute to its vasodilatory effects, leading to a reduction in systemic vascular resistance[3][4].
-
Question: What are the expected hemodynamic effects of this compound administration?
-
Answer: In clinical studies with patients having chronic heart failure, intravenous Saterinone has been shown to cause a significant decrease in systemic vascular resistance, mean systemic blood pressure, and pulmonary capillary wedge pressure[1][4]. It also leads to an increase in cardiac index and stroke volume index[1]. The heart rate may also increase[1][4].
-
Question: Is there evidence of tachyphylaxis with prolonged this compound administration?
-
Answer: The available scientific literature on this compound does not specifically mention tachyphylaxis (a rapid decrease in response to a drug after repeated doses) as a documented issue. However, as with any drug that acts on receptor-mediated pathways, the potential for receptor desensitization or downregulation with prolonged exposure could theoretically exist. Researchers conducting long-term studies should carefully monitor for any decline in the drug's efficacy over time.
-
Question: What is the pharmacokinetic profile of this compound?
-
Answer: The plasma concentration of this compound has been shown to follow a three-compartment model after intravenous infusion. The half-lives for the different phases are approximately 4.24 minutes (alpha-phase), 3 hours (beta-phase), and 15.7 hours (terminal phase)[1].
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound Infusion in Patients with Severe Chronic Heart Failure
| Hemodynamic Parameter | Maximal Change | Reference |
| Cardiac Index | +56.6% | [1] |
| Stroke Volume Index | +48.9% | [1] |
| Heart Rate | +28.4% | [1] |
| Mean Systemic Blood Pressure | -17.3% | [1] |
| Mean Pulmonary Artery Pressure | -38.4% | [1] |
| Right Atrial Pressure | -74.2% | [1] |
| Pulmonary Capillary Wedge Pressure | -46.9% | [1] |
| Systemic Vascular Resistance | -39.9% | [1] |
| Pulmonary Vascular Resistance | -71.8% | [1] |
Experimental Protocols
Protocol: Assessment of Hemodynamic Effects of this compound in a Rodent Model of Heart Failure
-
Animal Model: Induce heart failure in adult male rats (e.g., via coronary artery ligation). Allow for a sufficient recovery and disease development period (e.g., 4-6 weeks).
-
Surgical Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Insert a catheter into the femoral vein for drug administration.
-
Insert a pressure-volume catheter into the left ventricle via the right carotid artery for real-time measurement of cardiac function.
-
Place a catheter in the femoral artery to monitor systemic blood pressure.
-
-
Baseline Measurements: Allow the animal to stabilize after surgery for at least 30 minutes. Record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, left ventricular systolic and end-diastolic pressure, and dP/dtmax.
-
Saterinone Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer Saterinone as a continuous intravenous infusion at a predetermined dose (e.g., starting with a dose comparable to the 1.5 µg/kg/min used in human studies, and adjusting as necessary for the animal model)[1].
-
-
Data Collection: Continuously record all hemodynamic parameters throughout the infusion period. Collect data at specific time points (e.g., 15, 30, 60, and 120 minutes) for analysis.
-
Data Analysis:
-
Calculate the change from baseline for each hemodynamic parameter at each time point.
-
Perform statistical analysis (e.g., repeated measures ANOVA) to determine the significance of the observed changes.
-
If testing multiple doses, perform a dose-response analysis.
-
-
Prolonged Study Considerations:
-
For multi-day or multi-week studies, utilize implantable telemetry devices for conscious, unrestrained monitoring of hemodynamic parameters.
-
Develop a consistent dosing schedule based on the pharmacokinetic profile of Saterinone to maintain the desired plasma concentration.
-
Include a vehicle-treated control group to account for any time-dependent changes in the animal model.
-
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Pharmacokinetics and hemodynamic effects of the phosphodiesterase III inhibitor saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive inotropic and vasodilatory actions of saterinone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic and autonomic effects of intravenous saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Saterinone Hydrochloride and Sodium Nitroprusside for Vasodilation in Cardiovascular Research
For researchers and drug development professionals, the choice of a vasodilator can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two potent vasodilators: the phosphodiesterase III (PDE III) inhibitor, saterinone hydrochloride, and the nitric oxide (NO) donor, sodium nitroprusside.
This document outlines their distinct mechanisms of action, presents a quantitative comparison of their hemodynamic effects, and details the experimental protocols from key comparative studies.
Mechanism of Action: Two Distinct Pathways to Vasodilation
This compound and sodium nitroprusside achieve vasodilation through fundamentally different intracellular signaling pathways.
This compound: As a phosphodiesterase III (PDE III) inhibitor, saterinone prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][2] Increased cAMP levels in vascular smooth muscle cells lead to the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets that ultimately cause smooth muscle relaxation and vasodilation.[3] Notably, saterinone also exhibits positive inotropic effects on the heart by a similar mechanism, increasing cardiac contractility.[4][5] Some studies also suggest an additional vasodilatory mechanism through alpha-1 adrenoceptor blockade.[6][7]
Sodium Nitroprusside: This agent acts as a direct nitric oxide (NO) donor.[8][9] Once administered, it spontaneously releases NO, which diffuses into vascular smooth muscle cells.[10] There, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[11][12] Elevated cGMP levels activate protein kinase G (PKG), which initiates a signaling cascade that results in the dephosphorylation of myosin light chains, causing potent vasodilation in both arteries and veins.[6][13]
Quantitative Comparison of Hemodynamic Effects
The following tables summarize the quantitative hemodynamic effects of this compound and sodium nitroprusside from a key comparative study in patients with idiopathic congestive cardiomyopathy.[4]
| Hemodynamic Parameter | This compound (% Change) | Sodium Nitroprusside (% Change) |
| Cardiac Index | +102% | +66% |
| Stroke Volume | +97% | +56% |
| Systemic Vascular Resistance | -54% | Not explicitly stated, but noted to have pronounced vasodilatory effects |
| Pulmonary Vascular Resistance | -58% | Not explicitly stated, but noted to have pronounced vasodilatory effects |
| Mean Systemic Blood Pressure | -9% | Not explicitly stated, but noted to have pronounced vasodilatory effects |
| Mean Pulmonary Artery Pressure | -38% | Not explicitly stated, but noted to have pronounced vasodilatory effects |
| Pulmonary Capillary Wedge Pressure | -46% | Not explicitly stated, but noted to have pronounced vasodilatory effects |
| Right Atrial Pressure | -51% | Not explicitly stated, but noted to have pronounced vasodilatory effects |
| Heart Rate | +6% | Not explicitly stated |
| Double Product (Myocardial Oxygen Consumption) | +2% | -10% |
Data sourced from a study by Bergh et al. (1993) in patients with idiopathic congestive cardiomyopathy.[4]
Experimental Protocols
The data presented above was obtained from a study with the following methodological design:
Study Design: A comparative study in 12 patients with idiopathic congestive cardiomyopathy (New York Heart Association class III).[4]
Drug Administration:
-
This compound: Administered to reach the peak of its dose-response curve.[4]
-
Sodium Nitroprusside: Administered at a dose to achieve pronounced vasodilatory effects.[4]
Hemodynamic Monitoring:
-
A Swan-Ganz thermodilution catheter was used for hemodynamic measurements.[4]
-
Parameters measured included cardiac index, stroke volume, heart rate, pulmonary capillary wedge pressure, right atrial pressure, pulmonary arterial pressure, and systemic blood pressure.[4]
-
Systemic and pulmonary vascular resistance were calculated from these measurements.[4]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
Caption: this compound signaling pathway.
Caption: Sodium nitroprusside signaling pathway.
Caption: Experimental workflow for vasodilator comparison.
Summary and Conclusion
This compound and sodium nitroprusside are both effective vasodilators, but their distinct mechanisms of action result in different hemodynamic profiles. Saterinone's combined inotropic and vasodilatory effects, driven by PDE III inhibition, may be advantageous in conditions of heart failure where both increased contractility and reduced afterload are desired.[4] In contrast, sodium nitroprusside's direct NO-donating properties provide potent and rapid vasodilation, making it a valuable tool in hypertensive crises.[14] The choice between these agents in a research or clinical setting should be guided by the specific hemodynamic goals and the underlying pathophysiology. The provided data and protocols offer a foundation for informed decision-making in the design of future cardiovascular studies.
References
- 1. mdpi.com [mdpi.com]
- 2. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. litfl.com [litfl.com]
- 7. A comparison of amrinone with sodium nitroprusside for control of hemodynamics during infrarenal abdominal aortic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saterinone, dobutamine, and sodium nitroprusside: comparison of cardiovascular profiles in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treating acute hypertensive crisis with sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
Saterinone Hydrochloride: A Comparative Efficacy Analysis Against Fellow PDE III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Saterinone hydrochloride against other prominent phosphodiesterase III (PDE III) inhibitors, including milrinone, enoximone, and pimobendan. The information is curated from preclinical and clinical studies to support research and development in cardiovascular therapeutics.
Mechanism of Action: The Role of PDE III Inhibition
Phosphodiesterase III is a critical enzyme in the cardiovascular system that hydrolyzes cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells. This elevation in cAMP results in two primary therapeutic effects:
-
Positive Inotropy: Increased cAMP in cardiomyocytes enhances calcium influx, leading to a more forceful contraction of the heart muscle.
-
Vasodilation: In vascular smooth muscle cells, higher cAMP levels promote relaxation, resulting in the widening of blood vessels, which reduces both preload and afterload on the heart.
This compound, like other drugs in this class, leverages this mechanism to improve cardiac function in conditions such as congestive heart failure.
In Vitro Efficacy: PDE III Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific target. The following table summarizes the available IC50 values for this compound and other PDE III inhibitors against the PDE III enzyme.
| Compound | IC50 (µM) vs. PDE III | Source |
| This compound | 0.02 (in failing human hearts) | [1] |
| Milrinone | 0.42 (in human cardiac FIII PDE) | [2] |
| Milrinone | 1.2 (in failing human hearts) | [3] |
| Milrinone | 1.52 (in guinea-pig heart) | [4] |
| Enoximone | 5.9 (in failing human hearts) | [3] |
| Pimobendan | 2.40 (in guinea-pig heart) | [4] |
| UD-CG 212 Cl (Pimobendan metabolite) | 0.19 (in guinea-pig heart) | [4] |
Note: IC50 values can vary based on the specific experimental conditions, such as tissue source and assay methodology.
Preclinical In Vivo and Ex Vivo Efficacy
Direct comparative studies of this compound against other PDE III inhibitors in animal models are limited. However, individual studies provide insights into their positive inotropic and vasodilatory effects.
A study on isolated guinea pig myocardium directly compared the electrophysiological effects of Saterinone and milrinone. Both drugs increased the force of contraction. Notably, Saterinone at a concentration of 10⁻⁴ mol/l was found to increase the action potential duration and the functional refractory period, an effect not observed with milrinone[5].
Another study in isolated Langendorff-perfused guinea pig hearts compared amrinone, enoximone, and milrinone. Over a range of 10⁻⁷ to 10⁻⁴ M, all three drugs demonstrated concentration-dependent positive chronotropic, inotropic, and lusitropic effects. At clinical concentrations, milrinone showed the most prominent effects on contractility and relaxation[6].
Clinical Efficacy: Hemodynamic Effects in Humans
Clinical trials provide crucial data on the therapeutic efficacy of these compounds in patients with heart failure.
This compound
A study in 12 patients with idiopathic congestive cardiomyopathy compared the acute hemodynamic effects of Saterinone with dobutamine (a beta-agonist) and sodium nitroprusside (a vasodilator). Saterinone demonstrated both potent positive inotropic and vasodilatory properties. At its peak dose, Saterinone significantly increased the cardiac index (+102%) and stroke volume (+97%) while decreasing systemic vascular resistance (-54%) and pulmonary capillary wedge pressure (-46%). These effects were comparable to dobutamine in terms of inotropy and similar to sodium nitroprusside in terms of vasodilation, but without a significant increase in myocardial oxygen consumption, as indicated by the double product[7].
Another study with 36 patients with moderate to severe heart failure showed that intravenous Saterinone had a significant vasodilating effect, decreasing systemic vascular resistance and systemic blood pressure[8].
Comparative Clinical Data for Other PDE III Inhibitors
While direct comparisons with Saterinone are scarce, several studies have compared other PDE III inhibitors:
-
Milrinone vs. Dobutamine: In patients recovering from cardiac surgery, dobutamine led to greater increases in cardiac index and heart rate, while milrinone resulted in a more significant reduction in pulmonary capillary wedge pressure[9].
-
Enoximone vs. Dobutamine: In patients with severe heart failure after acute myocardial infarction, enoximone and dobutamine produced similar increases in cardiac output. However, dobutamine was associated with a significant increase in heart rate and a higher incidence of tachyarrhythmias, suggesting enoximone may be better tolerated in this patient population[10].
-
Enoximone vs. Placebo: In a double-blind, crossover study of 12 patients with chronic congestive heart failure, oral enoximone significantly improved exercise capacity and ejection fraction at rest compared to placebo[11]. However, a larger multicenter trial did not show a significant benefit of oral enoximone over placebo in terms of symptoms or exercise duration and was associated with a higher dropout rate and mortality[12].
-
Pimobendan: Though primarily used in veterinary medicine for congestive heart failure in dogs, pimobendan has been shown to have both calcium-sensitizing and PDE III inhibitory effects, leading to positive inotropic and vasodilatory actions[13].
The following table summarizes key hemodynamic changes observed in clinical studies for Saterinone and Milrinone.
| Parameter | Saterinone | Milrinone (post-cardiac surgery) |
| Cardiac Index | +102%[7] | +36%[9] |
| Stroke Volume | +97%[7] | - |
| Systemic Vascular Resistance | -54%[7] | - |
| Pulmonary Capillary Wedge Pressure | -46%[7] | -14%[9] |
| Heart Rate | +6%[7] | +10%[9] |
Note: These values are from separate studies and not from a direct head-to-head comparison, thus should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of common experimental protocols used to assess the efficacy of PDE III inhibitors.
Phosphodiesterase (PDE) Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE III.
A common method involves a two-step enzymatic reaction. First, PDE III hydrolyzes the cyclic nucleotide (e.g., ³H-cAMP) to its corresponding 5'-monophosphate. In the second step, a phosphatase, such as snake venom 5'-nucleotidase, is added to convert the 5'-monophosphate to a nucleoside (e.g., ³H-adenosine). The charged substrate is then separated from the uncharged product using ion-exchange chromatography, and the amount of product is quantified by scintillation counting[14].
Assessment of Inotropic Effects (Langendorff Isolated Heart Preparation)
The Langendorff apparatus allows for the study of cardiac contractile function in an ex vivo setting, free from systemic neurohormonal influences[15].
Protocol Outline:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig) and arrested in ice-cold buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt), which are indices of contractility.
-
Drug Administration: The test compound is infused into the perfusion line at various concentrations, and changes in contractile parameters are recorded.
Assessment of Vasodilatory Effects (Aortic Ring Assay)
This in vitro method assesses the direct effect of a compound on vascular smooth muscle tone[16].
Protocol Outline:
-
Tissue Preparation: The thoracic aorta is excised from an animal, cleaned of adherent tissue, and cut into rings of 2-4 mm in width.
-
Mounting: The rings are suspended between two hooks in an organ bath containing a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. One hook is fixed, and the other is connected to a force transducer.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.
-
Measurement of Relaxation: The relaxation of the aortic ring is measured as a percentage decrease from the pre-contracted tension.
Summary and Conclusion
This compound is a potent PDE III inhibitor with significant positive inotropic and vasodilatory effects. Based on the available in vitro data from failing human heart tissue, Saterinone (IC50 = 0.02 µM) appears to be a more potent inhibitor of PDE III than milrinone (IC50 = 0.42 - 1.2 µM) and enoximone (IC50 = 5.9 µM)[1][2][3].
Clinically, Saterinone demonstrates a robust and balanced profile of enhancing cardiac output and reducing vascular resistance, comparable to the combined effects of dobutamine and sodium nitroprusside, without a significant increase in myocardial oxygen demand[7].
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 2. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibition by enoximone in preparations from nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relation of positive inotropic and chronotropic effects of pimobendan, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of three phosphodiesterase type III inhibitors on mechanical and metabolic function in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saterinone, dobutamine, and sodium nitroprusside: comparison of cardiovascular profiles in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic and autonomic effects of intravenous saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the hemodynamic effects of milrinone with dobutamine in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous enoximone or dobutamine for severe heart failure after acute myocardial infarction: a randomized double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind crossover comparison of enoximone and placebo in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicenter trial of oral enoximone in patients with moderate to moderately severe congestive heart failure. Lack of benefit compared with placebo. Enoximone Multicenter Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of Saterinone Hydrochloride and Prazosin on Alpha-1 Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Saterinone hydrochloride and prazosin, focusing on their efficacy as alpha-1 adrenergic receptor antagonists. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Introduction
This compound is a dual-action drug candidate that exhibits both positive inotropic effects and alpha-1 adrenoceptor blockade. Prazosin is a well-established, potent, and selective alpha-1 adrenergic receptor antagonist widely used in the management of hypertension. Understanding the comparative alpha-1 blocking properties of these two compounds is crucial for their potential therapeutic applications. This guide summarizes their mechanisms of action, presents quantitative data on their alpha-1 blockade, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action
Both this compound and prazosin exert their vasodilatory effects by competitively inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle. This blockade leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.
-
Prazosin: Acts as a selective antagonist at alpha-1 adrenergic receptors.[1] Its high affinity for these receptors makes it a potent antihypertensive agent.[2]
-
This compound: Possesses a dual mechanism of action, combining alpha-1 receptor blockade with phosphodiesterase III inhibition, which contributes to its positive inotropic effects on the heart.
Quantitative Comparison of Alpha-1 Blockade
The potency of a competitive antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a greater potency of the antagonist.
While direct comparative studies evaluating this compound and prazosin under identical experimental conditions are limited, the following table summarizes their reported pA2 values from separate investigations. It is important to note that variations in experimental tissues and conditions can influence these values.
| Compound | pA2 Value | Tissue | Agonist | Reference |
| This compound | 8.46 | Guinea Pig Vasculature | - | [3] |
| Prazosin | 8.5 - 10.7 | Various (e.g., Rat Aorta, Rat Anococcygeus Muscle) | Phenylephrine, Norepinephrine | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for determining the alpha-1 blocking activity of compounds like this compound and prazosin.
Functional Assay: Determination of pA2 Value on Isolated Aortic Rings
This protocol describes a classic method for quantifying the antagonist potency of a compound by measuring its effect on agonist-induced tissue contraction.
1. Tissue Preparation:
- Male Wistar rats (200-250g) are euthanized by cervical dislocation.
- The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
- The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in width.
- The endothelium is denuded by gently rubbing the intimal surface with a wooden stick.
2. Experimental Setup:
- Aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
- One end of the ring is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in tension.
- The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the bathing solution being changed every 15 minutes.
3. Experimental Procedure:
- After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (an alpha-1 agonist, e.g., 1 µM) to test for tissue viability.
- Once a stable contraction is achieved, the tissue is washed, and the tension is allowed to return to baseline.
- A cumulative concentration-response curve to phenylephrine is then generated.
- The tissues are washed again and incubated with a specific concentration of the antagonist (this compound or prazosin) for 30 minutes.
- A second cumulative concentration-response curve to phenylephrine is then obtained in the presence of the antagonist.
- This procedure is repeated with at least three different concentrations of the antagonist.
4. Data Analysis:
- The dose-ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
- A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
- The pA2 value is determined as the x-intercept of the Schild regression line.
Biochemical Assay: Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
This protocol details a method to determine the binding affinity of a compound to the alpha-1 adrenergic receptor using a radiolabeled ligand.
1. Membrane Preparation:
- Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- The homogenate is centrifuged at 1,000 g for 10 minutes at 4°C.
- The supernatant is collected and centrifuged at 40,000 g for 20 minutes at 4°C.
- The resulting pellet is resuspended in fresh buffer and centrifuged again.
- The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to a protein concentration of approximately 200 µg/mL.
2. Binding Assay:
- The assay is performed in a total volume of 250 µL.
- To each tube, the following are added:
- 50 µL of membrane preparation.
- 25 µL of [3H]-prazosin (a radiolabeled alpha-1 antagonist) at a final concentration of 0.1-10 nM for saturation experiments, or a fixed concentration (e.g., 0.5 nM) for competition experiments.
- 25 µL of competing ligand (unlabeled this compound or prazosin) at varying concentrations for competition experiments.
- Assay buffer to make up the final volume.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).
- The tubes are incubated at 25°C for 60 minutes.
3. Separation and Counting:
- The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
- The filters are washed three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
- The filters are placed in scintillation vials with 5 mL of scintillation cocktail.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
- For saturation experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the specific binding data.
- For competition experiments, the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the signaling pathway of alpha-1 adrenergic receptors and the experimental workflows for determining antagonist potency.
Caption: Alpha-1 adrenergic receptor signaling pathway and points of inhibition.
Caption: Workflow for the determination of pA2 values in a functional assay.
Conclusion
Both this compound and prazosin are effective antagonists of the alpha-1 adrenergic receptor. Based on the available, albeit limited, comparative data, prazosin appears to be a more potent alpha-1 blocker than this compound, as indicated by its generally higher pA2 values. However, the dual-action nature of this compound, combining vasodilation with positive inotropy, may offer a unique therapeutic profile in specific clinical contexts. A direct, head-to-head comparative study under standardized conditions is warranted to definitively establish the relative potencies of these two compounds at the alpha-1 adrenoceptor. The experimental protocols provided herein offer a robust framework for conducting such a comparative investigation.
References
- 1. brainkart.com [brainkart.com]
- 2. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
Validating the Dual Mechanism of Saterinone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saterinone hydrochloride's performance against other inotropic and vasodilatory agents. It is designed to assist researchers in understanding the validation of its dual mechanism of action through experimental data and detailed protocols.
This compound distinguishes itself through a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE III) and blockade of alpha-1 adrenoceptors.[1] This combination results in both positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) effects, offering a unique therapeutic profile for conditions such as acute and chronic heart failure.
Comparative Hemodynamic Effects
The following table summarizes the hemodynamic effects of this compound in comparison to other commonly used intravenous inotropic and vasodilatory agents. Data is derived from clinical trials in patients with heart failure.
| Parameter | This compound | Milrinone | Enoximone | Levosimendan | Dobutamine (β1-agonist) | Sodium Nitroprusside (Vasodilator) |
| Cardiac Index (CI) | ↑ 32% to 56.6%[1][2] | ↑ 24% to 42% | ↑ 26% to 31%[3][4] | ↑ ~10% to 39%[5] | ↑ ~106% | ↑ ~66% |
| Systemic Vascular Resistance (SVR) | ↓ 37% to 39.9%[1][2] | ↓ 15% to 31% | ↓ 36% to 38%[3][4] | ↓ ~17%[5] | No significant change | ↓ (Primary effect) |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 35% to 46.9%[1][2] | ↓ 24% to 33% | ↓ (variable) | ↓ (Significant)[5] | ↓ (less pronounced) | ↓ (Primary effect) |
| Mean Arterial Pressure (MAP) | ↓ ~9% to 17.3%[2] | ↓ (variable) | ↓ 19% to 21%[3] | ↓ ~6%[5] | ↑ or no change | ↓ (Primary effect) |
| Heart Rate (HR) | ↑ ~6% to 28.4%[2] | ↑ (variable) | ↑ 10% to 15%[3] | No significant change[5] | ↑ ~28% | Reflex ↑ |
In Vitro Potency Comparison
This table compares the in vitro potency of this compound and its alternatives in targeting their respective mechanisms of action.
| Drug | Mechanism of Action | Potency Metric | Value |
| This compound | PDE III Inhibition | IC50 | 0.02 µM[6] |
| Alpha-1 Adrenoceptor Blockade | pA2 | 8.46[7] | |
| Milrinone | PDE III Inhibition | IC50 | 0.42 - 1.0 µM[8][9] |
| Prazosin (for comparison) | Alpha-1 Adrenoceptor Blockade | pA2 | ~9.14[10] |
Signaling Pathways
The dual mechanism of this compound involves two distinct signaling pathways, as illustrated below.
Caption: Dual signaling pathways of this compound.
Experimental Workflows
The validation of this compound's dual mechanism relies on specific experimental models. The workflows for assessing its inotropic and vasodilatory effects are outlined below.
Caption: Experimental workflows for inotropy and vasodilation assessment.
Experimental Protocols
Phosphodiesterase III (PDE III) Inhibition Assay
Objective: To determine the inhibitory potency of this compound on PDE III activity in cardiac tissue.
Methodology:
-
Tissue Preparation: Homogenize fresh or frozen cardiac ventricular tissue in a buffered solution (e.g., Tris-HCl) and centrifuge to obtain a supernatant containing the cytosolic enzyme fraction.
-
Assay Reaction: In a reaction mixture containing a known concentration of cAMP as the substrate, add the cardiac tissue supernatant.
-
Inhibitor Addition: Introduce varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the mixture at 37°C for a defined period to allow for enzymatic degradation of cAMP.
-
Termination: Stop the reaction, typically by boiling.
-
Quantification: The remaining cAMP is converted to AMP by a 5'-nucleotidase. The amount of phosphate released from AMP is then quantified using a colorimetric assay (e.g., Malachite Green assay).
-
Data Analysis: Calculate the percentage of PDE III inhibition at each Saterinone concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Alpha-1 Adrenoceptor Blockade Assay (Radioligand Binding)
Objective: To determine the affinity of this compound for alpha-1 adrenoceptors.
Methodology:
-
Membrane Preparation: Prepare a membrane fraction from a tissue known to express alpha-1 adrenoceptors (e.g., rat brain cortex) through homogenization and centrifugation.
-
Binding Assay: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled alpha-1 adrenoceptor antagonist (e.g., [3H]-prazosin).
-
Competitive Binding: In separate wells, add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.
-
Incubation: Incubate the plates to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value and then the Ki (inhibitory constant) to determine the affinity of Saterinone for the alpha-1 adrenoceptor. The pA2 value can also be determined from functional antagonism studies.[7]
Assessment of Inotropic Effects in Isolated Papillary Muscle
Objective: To quantify the positive inotropic effect of this compound on cardiac muscle.
Methodology:
-
Tissue Dissection: Isolate the papillary muscle from the left ventricle of a suitable animal model (e.g., guinea pig).
-
Mounting: Mount the muscle vertically in an organ bath containing oxygenated Krebs-Henseleit solution maintained at a physiological temperature.
-
Stimulation: Stimulate the muscle to contract isometrically at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Force Measurement: Record the developed tension using a force-displacement transducer.
-
Drug Administration: After a stabilization period, add cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Measure the increase in the force of contraction at each drug concentration and construct a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect).
Assessment of Vasodilatory Effects in Isolated Aortic Rings
Objective: To quantify the vasodilatory effect of this compound.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rabbit) and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution.
-
Pre-constriction: Induce a sustained contraction in the aortic rings using an alpha-1 adrenoceptor agonist such as phenylephrine.
-
Tension Measurement: Record the isometric tension using a force transducer.
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Measure the percentage of relaxation from the pre-constricted tension at each Saterinone concentration and construct a dose-response curve to determine the EC50 for vasodilation.
Conclusion
This compound presents a compelling profile as a dual-acting agent with both inotropic and vasodilatory properties. The experimental data and methodologies outlined in this guide provide a framework for the validation and comparative analysis of its unique mechanism of action. For researchers in cardiovascular drug discovery, this compound serves as an important example of a therapeutic agent designed to address multiple facets of cardiac dysfunction.
References
- 1. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and hemodynamic effects of the phosphodiesterase III inhibitor saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hemodynamic effects of new phosphodiesterase inhibitors in patients with coronary heart disease. A comparison between enoximone and R80122] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arterial hemodynamics and cardiac effects of enoximone, dobutamine, and their combination in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Effects of saterinone and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent saterinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Saterinone Hydrochloride Against Next-Generation Inotropes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of acute heart failure (AHF) remains a significant clinical challenge, with traditional inotropes often providing hemodynamic benefits at the cost of increased myocardial oxygen demand, arrhythmias, and potential long-term harm.[1][2] This has spurred the development of novel inotropic agents with diverse mechanisms of action aimed at improving cardiac contractility more safely and effectively. This guide provides an objective comparison of Saterinone hydrochloride, a dual-action inodilator, against three prominent next-generation inotropes: Levosimendan, Omecamtiv mecarbil, and Istaroxime. The comparison is supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Mechanisms of Action: A Divergence in Strategy
The newer generation of inotropic agents targets various points within the cardiac muscle contraction-relaxation cycle, moving beyond the traditional reliance on increasing intracellular calcium via the cAMP pathway.[2][3]
This compound
Saterinone is a dual-action agent that combines phosphodiesterase III (PDE-III) inhibition with alpha-1 adrenergic receptor blockade.[4][5]
-
Inotropic Effect (PDE-III Inhibition): By inhibiting PDE-III, Saterinone prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates multiple targets, including L-type calcium channels and phospholamban. This results in increased intracellular calcium concentration, enhancing myocardial contractility.
-
Vasodilatory Effect (Alpha-1 Blockade): Saterinone competitively antagonizes alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation.[5] This reduces both preload and afterload, decreasing the workload on the failing heart.[4]
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newer positive inotropic agents in the treatment of chronic cardiac failure. Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive inotropic and vasodilatory actions of saterinone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Saterinone Hydrochloride: A Review of its Primary Receptor Interactions and a Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a summary of the known receptor interactions of Saterinone hydrochloride. While comprehensive public data on its cross-reactivity with a wide range of receptors is limited, this document outlines its primary mechanisms of action and offers standardized experimental protocols for researchers seeking to conduct their own cross-reactivity studies.
This compound (also known as BDF 8634) is recognized as a dual-action drug with positive inotropic and vasodilatory properties.[1][2] Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase III (PDE III) and the blockade of alpha-1 adrenergic receptors.[1]
Primary Target Receptor Interactions
Saterinone's pharmacological profile is defined by its activity at two main targets:
-
Phosphodiesterase III (PDE III) Inhibition: Saterinone is a potent inhibitor of PDE III.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a positive inotropic effect on the heart muscle.[1]
-
Alpha-1 Adrenergic Receptor Antagonism: Saterinone acts as a potent antagonist at alpha-1 adrenoceptors, with a pA2-value of 8.46 ± 0.12.[1] This action on vascular alpha-1 adrenoceptors contributes to its vasodilatory effects.[1][2]
A study on the enantiomers of Saterinone revealed a slight stereoselectivity for alpha-1 adrenoceptors in receptor binding studies, with the (S)-enantiomer being more potent than the (R)-enantiomer. However, this difference was less pronounced in functional in vitro and in vivo studies.
Cross-Reactivity Profile
To address this gap, researchers can perform receptor binding assays to determine the binding affinity of this compound for a panel of receptors. A standard protocol for such an assay is provided below.
Quantitative Data on Primary Target Interactions
| Compound | Target | Assay Type | Value | Reference |
| Saterinone | Alpha-1 Adrenoceptors | Functional Antagonism (pA2) | 8.46 ± 0.12 | [1] |
| Saterinone | PDE III | Inotropic Effect (EC50) | 3.2 x 10-6 mol/l | [1] |
| Saterinone | PDE III | PDE Inhibition (IC50) | 2.3 x 10-5 mol/l | [1] |
Experimental Protocols
Radioligand Binding Assay for Receptor Cross-Reactivity Screening
This protocol describes a general method for assessing the binding affinity of a test compound (e.g., this compound) to a variety of receptors.
1. Materials:
-
Cell Membranes: A panel of cell membranes prepared from cell lines stably expressing the receptors of interest.
-
Radioligand: A specific radiolabeled ligand for each receptor being tested (e.g., [³H]-Prazosin for alpha-1 adrenoceptors).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for each receptor.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Scintillation Counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) of the test compound for each receptor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
A Head-to-Head Comparison of Saterinone Hydrochloride Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the enantiomers of Saterinone hydrochloride, a positive inotropic agent with vasodilatory effects. The information presented is based on available experimental data to assist researchers in understanding the stereoselective profile of this compound.
Introduction to this compound
Saterinone is a cardiotonic agent that exhibits a dual mechanism of action: inhibition of phosphodiesterase III (PDE III) and blockade of α1-adrenoceptors.[1] Inhibition of PDE III in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a positive inotropic effect.[1] The blockade of α1-adrenoceptors in the vasculature contributes to its vasodilatory properties.[1] Saterinone possesses a chiral center, existing as two enantiomers: (R)-(+)-Saterinone and (S)-(-)-Saterinone. Understanding the distinct pharmacological activities of each enantiomer is crucial for potential stereoselective drug development and optimization.
Comparative Pharmacodynamics
The enantiomers of Saterinone have been evaluated for their effects on PDE III inhibition, inotropic activity, and α1-adrenoceptor blockade. While in some aspects they exhibit similar activities, notable differences in stereoselectivity have been observed.
Phosphodiesterase III (PDE III) Inhibition
Studies on PDE isoenzymes isolated from failing human hearts have shown that racemic Saterinone is a potent inhibitor of PDE III, with an IC50 value of 0.02 µmol/L.[2] When comparing the enantiomers, they are found to be virtually equipotent in their inhibition of PDE isoenzymes.[2] However, a subtle but statistically significant difference was noted, with (R)-(+)-Saterinone being slightly more potent and selective for PDE III than (S)-(-)-Saterinone.[2]
Inotropic Effects
In isolated guinea pig papillary muscle, both enantiomers of Saterinone demonstrated equipotent positive inotropic activity, comparable to the racemic mixture.[3] Interestingly, while the potencies were similar, the (R)-enantiomer showed a greater efficacy in its inotropic effect.[3] The positive inotropic effect of racemic Saterinone in this model was reported with an EC50 value of 3.2 µM.[4]
α1-Adrenoceptor Blockade
A clear stereoselectivity is observed in the interaction of Saterinone enantiomers with α1-adrenoceptors. In receptor binding studies using rat brain cortex membranes, (S)-(-)-Saterinone was found to be 10-fold more potent than (R)-(+)-Saterinone in inhibiting the binding of [3H]-prazosin to α1-adrenoceptor sites.[3] However, this pronounced difference in binding affinity diminishes in functional assays. In the isolated rabbit thoracic aorta, (S)-Saterinone was only 3-fold more potent than its (R)-counterpart at preventing the pressor effects of phenylephrine.[3] This difference was further reduced to a 2-fold higher potency for the (S)-enantiomer in in vivo studies in pithed rats.[3] While a stereoselective advantage for the (S)-enantiomer at α1-adrenoceptors exists, its biological significance in functional contexts is less pronounced.[3] Racemic Saterinone is a potent α1-adrenoceptor antagonist with a reported pA2 value of 8.46.[4]
Data Presentation
The following tables summarize the available quantitative and qualitative data for the head-to-head comparison of this compound enantiomers.
| Parameter | Racemic Saterinone | (R)-(+)-Saterinone | (S)-(-)-Saterinone | Reference(s) |
| PDE III Inhibition (IC50) | 0.02 µmol/L | Slightly but significantly more potent than (S)-enantiomer | Virtually equipotent to (R)-enantiomer | [2] |
| Inotropic Effect (EC50) | 3.2 µmol/L | Equipotent to (S)-enantiomer, but with greater efficacy | Equipotent to (R)-enantiomer | [3][4] |
| α1-Adrenoceptor Blockade | pA2 = 8.46 | 10-fold less potent than (S)-enantiomer in binding assays | 10-fold more potent than (R)-enantiomer in binding assays | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and further investigation of the properties of Saterinone enantiomers.
Phosphodiesterase III (PDE) Inhibition Assay
Objective: To determine the inhibitory effect of Saterinone enantiomers on PDE III activity.
Methodology (based on[2]):
-
Tissue Preparation: Ventricular tissue from failing human hearts or porcine hearts is homogenized in a buffer solution.
-
Isoenzyme Separation: The PDE isoenzymes are separated by DEAE-sepharose anion exchange chromatography.
-
Enzyme Activity Assay: The activity of the isolated PDE III fraction is assayed using a radioenzymatic method.
-
The reaction mixture contains the enzyme preparation, a buffer (e.g., Tris-HCl), MgCl2, and a substrate (e.g., [3H]-cAMP).
-
The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop solution (e.g., by boiling or adding a specific inhibitor).
-
The product of the reaction (e.g., [3H]-5'-AMP) is separated from the unreacted substrate using chromatography (e.g., anion-exchange columns).
-
The amount of product is quantified by liquid scintillation counting.
-
-
Inhibition Studies: To determine the IC50 values, the assay is performed in the presence of various concentrations of the Saterinone enantiomers. The concentration of the compound that inhibits 50% of the enzyme activity is calculated.
Inotropic Activity Assay in Isolated Guinea Pig Papillary Muscle
Objective: To assess the positive inotropic effects of Saterinone enantiomers.
-
Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The papillary muscles from the right ventricle are carefully dissected.
-
Experimental Setup: The isolated papillary muscle is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with 95% O2 and 5% CO2.
-
Stimulation and Recording: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz). The developed isometric tension is recorded using a force transducer.
-
Drug Administration: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of the Saterinone enantiomers to the organ bath.
-
Data Analysis: The increase in contractile force is measured, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated. Efficacy is determined by the maximal response achieved.
α1-Adrenoceptor Binding Assay
Objective: To determine the binding affinity of Saterinone enantiomers to α1-adrenoceptors.
Methodology (based on[3]):
-
Membrane Preparation: Rat brain cortex is homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled α1-adrenoceptor antagonist, typically [3H]-prazosin, in a binding buffer.
-
To determine the affinity of the Saterinone enantiomers, competition binding experiments are performed by including various concentrations of the unlabeled enantiomers in the incubation mixture.
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Quantification: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the Saterinone enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of Saterinone's Cardiotonic Effect
Caption: Saterinone's mechanism of positive inotropy.
Experimental Workflow for Inotropic Activity Assessment
Caption: Workflow for isolated papillary muscle experiments.
Conclusion
The enantiomers of this compound exhibit a nuanced stereoselective profile. While they are largely equipotent in their primary cardiotonic mechanisms of PDE III inhibition and positive inotropy, the (R)-enantiomer displays greater inotropic efficacy. Conversely, the (S)-enantiomer shows significantly higher affinity for α1-adrenoceptors in binding assays, although this difference is less pronounced in functional studies. These findings suggest that for optimizing the cardiotonic effects, the (R)-enantiomer might be of greater interest, whereas the (S)-enantiomer contributes more to the α1-adrenoceptor-mediated vasodilatory effects. Further investigation into the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers is warranted to fully elucidate their therapeutic potential.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiologic effects of saterinone and milrinone in the isolated guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of saterinone and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Saterinone Hydrochloride: A Comparative Meta-Analysis for Heart Failure Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical studies involving Saterinone hydrochloride and compares its performance against alternative treatments for heart failure. The information is intended to support research, drug development, and clinical decision-making by presenting objective data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Executive Summary
This compound is a dual-action drug candidate investigated for the management of heart failure. It functions as both a phosphodiesterase III (PDE3) inhibitor and an alpha-1 adrenergic receptor antagonist. This combination of activities results in both positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) effects. This guide compares the clinical trial data of Saterinone with established treatments for acute and chronic heart failure, including dobutamine, sodium nitroprusside, milrinone, and levosimendan. The comparative analysis is based on a meta-review of published clinical trials and meta-analyses.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical studies on this compound and meta-analyses of its alternatives.
Table 1: Hemodynamic Effects
| Parameter | This compound | Dobutamine | Sodium Nitroprusside | Milrinone | Levosimendan |
| Cardiac Index (CI) | ↑ 32% to 102%[1][2][3] | ↑ ~106%[2] | ↑ ~66%[2] | ↑ (MD 0.35 L/min/m²)[4] | ↑ (Dose-dependent)[5] |
| Systemic Vascular Resistance (SVR) | ↓ 37% to 54%[1][2] | No significant change[2] | ↓ (Primary effect) | ↓ | ↓ (Vasodilatory effect) |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 35% to 46.9%[1][3] | No significant change | ↓ (Primary effect) | ↓ | ↓ |
| Mean Arterial Pressure (MAP) | ↓ ~9% to 17.3%[2][3] | ↑ or no significant change | ↓ (Dose-dependent) | ↓ | ↓ |
| Heart Rate (HR) | ↑ 6% to 28.4%[2][3] | ↑ | Reflex ↑ | ↑ | ↑ |
MD: Mean Difference; ↑: Increase; ↓: Decrease
Table 2: Mortality and Adverse Events
| Outcome | This compound | Dobutamine | Sodium Nitroprusside | Milrinone | Levosimendan |
| Mortality | Data not available from meta-analyses | No significant improvement, potential increase (OR 1.47)[6][7] | 66% reduction in odds of death in advanced HF (based on two studies)[8] | No difference vs. control in cardiac surgery (RR 1.15); lower risk vs. dobutamine in AHF (RR 0.87)[4][9] | Reduced total mortality vs. dobutamine or placebo (RR 0.84)[5] |
| Common Adverse Events | Not extensively reported in available studies | Arrhythmias, increased myocardial oxygen consumption[2] | Hypotension, cyanide toxicity (rare) | Hypotension, arrhythmias | Hypotension, headache, extrasystoles[5] |
OR: Odds Ratio; RR: Relative Risk; AHF: Acute Heart Failure; HF: Heart Failure
Experimental Protocols
This section details the methodologies of key clinical trials cited for this compound.
This compound Clinical Trial Protocol
-
Study Design: The studies were typically randomized, double-blind, and placebo-controlled.[1][10]
-
Patient Population: Patients with moderate to severe chronic heart failure (NYHA Class III-IV) were enrolled.[2][10]
-
Intervention: this compound was administered intravenously. Dosages varied between studies, with one study using a continuous infusion of 1.5 µg/kg/min over 24 hours[3] and another using 2 µg/kg/min over 3 hours.[1]
-
Hemodynamic Measurements: Invasive hemodynamic monitoring was performed using a Swan-Ganz thermodilution catheter to measure parameters such as cardiac index, pulmonary capillary wedge pressure, and systemic vascular resistance.[2][10] Two-dimensional echocardiography was also used to assess left ventricular function.[1]
-
Neurohormonal Assessment: Plasma levels of neurohormones such as norepinephrine, epinephrine, and renin activity were measured to evaluate the drug's effect on the autonomic nervous system.[10]
-
Data Analysis: Hemodynamic parameters were measured at baseline and at various time points during and after the infusion. Statistical analysis was performed to compare the effects of Saterinone with placebo or other active drugs.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways of this compound and its alternatives.
References
- 1. Saterinone: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saterinone, dobutamine, and sodium nitroprusside: comparison of cardiovascular profiles in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and hemodynamic effects of the phosphodiesterase III inhibitor saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analysis Comparing the Efficacy of Dobutamine Versus Milrinone in Acute Decompensated Heart Failure and Cardiogenic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levosimendan Treatment for Heart Failure: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sodium nitroprusside for advanced heart failure. A metanalysis of literature data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of randomized trials of effect of milrinone on mortality in cardiac surgery: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic and autonomic effects of intravenous saterinone in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Saterinone Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of investigational compounds like Saterinone hydrochloride is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and mitigates potential hazards. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing regulatory compliance and operational best practices.
Key Considerations for Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, particularly from research laboratories, is a highly regulated process.[1][2] Key agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), have established stringent guidelines to prevent environmental contamination and misuse of substances.[3] All research facilities must have a comprehensive waste management plan and ensure that personnel are trained in proper disposal procedures.[2][3]
| Parameter | Guideline | Regulatory Context |
| Waste Classification | The first step is to determine if the waste is hazardous or non-hazardous. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as hazardous waste as a precautionary measure. | Resource Conservation and Recovery Act (RCRA) |
| Containerization | Use designated, properly sealed, and clearly labeled hazardous waste containers.[3][4] | EPA regulations require containers to be labeled with the words "Hazardous Waste" and a description of the contents.[4] |
| Segregation | Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. | Proper segregation prevents dangerous chemical reactions and ensures correct disposal methods are used.[1] |
| On-site Accumulation | Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5] | The EPA sets limits on the volume of waste that can be stored and the timeframe for its removal.[4][6] |
| Final Disposal Method | The most common and recommended method for disposing of pharmaceutical waste is incineration by a licensed hazardous waste disposal facility.[3] | Sewering of hazardous pharmaceutical waste is strictly prohibited.[3] |
| Documentation | Maintain a detailed inventory of the waste, including the chemical name, quantity, and date of accumulation. | This is crucial for regulatory compliance and for the waste disposal vendor. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a research laboratory.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all handling and waste packaging within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Characterization and Segregation:
-
As a precautionary measure, treat all this compound waste (pure compound, contaminated labware, and solutions) as hazardous pharmaceutical waste.
-
Segregate the waste into designated containers:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and filter paper.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes.
-
-
Do not mix with other chemical waste unless directed by your EHS department.
3. Container Labeling and Management:
-
Use a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accumulation start date (the date the first drop of waste enters the container).
-
A clear description of the contents (e.g., "Solid this compound waste" or "Aqueous solution of this compound").
-
-
Keep the container securely closed at all times, except when adding waste.
4. On-Site Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab.[4] This area should be under the control of the laboratory personnel.
-
Ensure the SAA is away from general work areas and sources of ignition or incompatibility.
5. Scheduling Waste Pickup:
-
Once the container is full or has reached the designated accumulation time limit set by your institution (often 9-12 months), contact your institution's EHS department to arrange for a waste pickup.[5]
-
Do not attempt to dispose of the waste through general trash or down the drain.[3]
6. Professional Disposal:
-
The EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and final disposal of the this compound waste.[4]
-
The standard and required method of disposal for such compounds is high-temperature incineration at a permitted facility.[3]
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
